Physicochemical Profiling and Synthetic Methodologies of 3-Ethyl-1-methylpiperidin-4-one
Executive Summary 3-Ethyl-1-methylpiperidin-4-one (CAS: 57401-78-2) is a highly specialized, sterically hindered heterocyclic building block utilized extensively in medicinal chemistry ()[1]. As a derivative of the found...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Ethyl-1-methylpiperidin-4-one (CAS: 57401-78-2) is a highly specialized, sterically hindered heterocyclic building block utilized extensively in medicinal chemistry ()[1]. As a derivative of the foundational 1-methyl-4-piperidinone, the addition of an ethyl group at the C3 position introduces critical stereochemical dynamics that are highly prized in modern drug discovery. This structural modification is particularly relevant in the synthesis of CNS-active agents, analgesics, and targeted kinase inhibitors, where precise spatial orientation of functional groups is required for receptor binding. This whitepaper systematically deconstructs its physicochemical properties, structural causality, and validated synthetic workflows.
Structural and Electronic Profiling
Understanding the three-dimensional conformation of 3-ethyl-1-methylpiperidin-4-one is essential for predicting its reactivity and pharmacokinetic behavior. The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.
N-Methyl Dynamics: The tertiary amine's methyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions with the axial protons at C3 and C5.
C3-Ethyl Steric Shielding: The ethyl group at C3 introduces significant steric bulk adjacent to the C4 carbonyl. This asymmetric steric environment dictates the trajectory of incoming nucleophiles. Following the Bürgi-Dunitz trajectory (~107°), nucleophilic attack at the C4 carbonyl typically occurs from the less hindered axial face. This pushes the resulting hydroxyl or amine group into the equatorial position, yielding highly predictable diastereoselectivity during downstream functionalization.
Electronic Effects: The electron-withdrawing nature of the C4 carbonyl group slightly decreases the basicity of the piperidine nitrogen compared to a fully saturated piperidine. However, the inductive electron-donating effects of the N-methyl and C3-ethyl groups partially offset this, maintaining its profile as a weak base.
Physicochemical Properties
Understanding the macroscopic properties of 3-ethyl-1-methylpiperidin-4-one requires extrapolating from its unalkylated parent, 1-methyl-4-piperidinone, while accounting for the added lipophilic bulk of the ethyl substitution ()[2].
Causality of ADME Implications:
The Topological Polar Surface Area (TPSA) of 20.31 Ų and a LogP of ~1.1 place this scaffold perfectly within the optimal zone for blood-brain barrier (BBB) penetration. The pKa of ~8.2 ensures that at physiological pH (7.4), the molecule exists in a dynamic equilibrium between its protonated (water-soluble) and free base (membrane-permeable) forms, which is a hallmark requirement for orally bioavailable neuroactive drugs.
Validated Synthetic Workflows
De Novo Synthesis via Dieckmann Condensation
To synthesize the core scaffold from basic precursors, a classical double aza-Michael addition followed by a Dieckmann condensation is employed.
Self-Validating Protocol:
Aza-Michael Addition: React methylamine with one equivalent of ethyl acrylate and one equivalent of ethyl 2-pentenoate in ethanol.
Causality: The stepwise addition forms the unsymmetrical diester necessary for the substituted ring.
Validation: Monitor via GC-FID. The reaction is deemed complete when the mono-adduct intermediate peak is <2% relative to the diester product.
Dieckmann Condensation: Introduce sodium ethoxide (NaOEt) in anhydrous ethanol.
Causality: NaOEt is specifically chosen to match the ethyl esters, preventing complex mixtures arising from transesterification. The base deprotonates the alpha-carbon, driving intramolecular cyclization to form a β-keto ester.
Validation: Karl Fischer titration of the solvent must show <50 ppm water prior to base addition, as moisture will hydrolyze the ester and permanently quench the condensation.
Decarboxylation: Reflux the isolated β-keto ester in 20% HCl for 4 hours.
Causality: Acid-catalyzed hydrolysis of the ester yields a β-keto acid, which readily decarboxylates under thermal conditions to yield the target ketone.
Validation: Monitor the evolution of CO₂ via a mineral oil bubbler. The cessation of gas evolution indicates reaction completion. Confirm the product mass (m/z 141.1) via LC-MS.
Figure 1: Stepwise synthesis of 3-ethyl-1-methylpiperidin-4-one via Dieckmann condensation.
Diastereoselective Reductive Amination
The primary application of 3-ethyl-1-methylpiperidin-4-one is the generation of complex, sterically defined amines via reductive amination.
Self-Validating Protocol:
Imine Formation: Combine the ketone with a primary amine (1.1 eq) in dichloroethane (DCE) with catalytic acetic acid (AcOH).
Causality: AcOH protonates the carbonyl, enhancing its electrophilicity. DCE is used as it is a non-coordinating solvent that supports the subsequent reduction without side reactions.
Validation: Extract an aliquot and analyze via ¹H NMR. The disappearance of the C4 ketone alpha-protons and the appearance of the imine structural signature confirms intermediate formation.
Selective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) at 0°C.
Causality: NaBH(OAc)₃ is specifically selected over NaBH₄ because it is a milder reducing agent that selectively reduces the protonated iminium ion without reducing the sterically hindered, unreacted ketone.
Validation: HPLC analysis determines the diastereomeric ratio (dr). The trans isomer typically predominates due to axial attack on the iminium ion avoiding the C3-ethyl bulk.
Figure 2: Diastereoselective reductive amination workflow for 3-ethyl-1-methylpiperidin-4-one.
References
National Center for Biotechnology Information. "4-Piperidinone, 3-ethyl-1-methyl- | C8H15NO | CID 11126362 - PubChem". Available at:[Link]
ChemSrc. "3-bromo-1-methylpiperidin-4-one,hydrobromide (Analog Data)". Available at:[Link]
Advanced Mass Spectrometry Analysis of 4-Piperidinone, 3-ethyl-1-methyl-: A Comprehensive Technical Guide
Executive Summary & Physicochemical Profiling As mass spectrometry workflows become increasingly critical in drug development and forensic toxicology, the precise characterization of substituted piperidones is paramount....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Profiling
As mass spectrometry workflows become increasingly critical in drug development and forensic toxicology, the precise characterization of substituted piperidones is paramount. 4-Piperidinone, 3-ethyl-1-methyl- (CAS: 57401-78-2), a tertiary amine and cyclic ketone, serves as a crucial intermediate in the synthesis of various pharmacophores[1].
To analyze this compound effectively, one must understand its physicochemical foundation. With a molecular formula of C₈H₁₅NO and an exact monoisotopic mass of 141.1154 Da, the molecule presents two distinct ionization centers: the carbonyl oxygen and the tertiary piperidine nitrogen. The analytical strategy must exploit the low ionization potential of the nitrogen atom to drive predictable, reproducible fragmentation.
Mechanistic Mass Spectrometry: Ionization & Fragmentation
Electron Ionization (EI-MS) Dynamics
Under standard 70 eV Electron Ionization (EI), the fragmentation of N-alkyl-4-piperidones is heavily directed by the tertiary amine rather than the ketone[2]. The initial electron ejection predominantly occurs at the nitrogen lone pair, localizing the radical cation
at the heteroatom.
Because of the 3-ethyl substitution, the molecule undergoes a highly specific
-cleavage. The cleavage of the C2–C3 bond is thermodynamically favored due to the stabilization of the resulting radical by the ethyl group. This leads to the expulsion of an ethyl radical (), generating a highly diagnostic ion at m/z 112. Secondary pathways involve retro-Diels-Alder (RDA) type ring openings, expelling neutral substituted ketenes to yield stable iminium ions[3].
Figure 1: Proposed 70 eV EI fragmentation pathways for 4-Piperidinone, 3-ethyl-1-methyl-.
In positive-ion Electrospray Ionization (ESI+), the compound readily forms a protonated precursor
at m/z 142.1. During Collision-Induced Dissociation (CID) with argon gas, the even-electron precursor avoids radical losses. Instead, the input of collision energy drives the neutral loss of carbon monoxide ( Da) and the heterolytic cleavage of the piperidine ring, yielding highly stable N-methyl iminium product ions.
Table 2: LC-ESI-MS/MS MRM Transitions for Targeted Quantification
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Dwell Time (ms)
Analytical Purpose
142.1
112.1
15
50
Quantifier (High sensitivity)
142.1
84.1
25
50
Qualifier 1 (Structural confirmation)
142.1
58.1
35
50
Qualifier 2 (High CE fragmentation)
Standardized Analytical Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification to prevent analytical drift.
GC-EI-MS Workflow (Structural Elucidation)
Sample Extraction (Causality-Driven): Perform a Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). Crucial Step: Adjust the aqueous sample pH to 9.5 using 0.1 M NaOH. Why? The pKa of the tertiary piperidine nitrogen is ~8.5. Adjusting the pH to 9.5 ensures >90% of the analyte is in its neutral free-base form, maximizing partitioning into the organic phase and preventing column degradation.
Chromatographic Separation: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).
Thermal Gradient: Hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 mins. This rapid ramp prevents band broadening of the volatile piperidone.
Ionization & Detection: Operate the EI source at 70 eV with a source temperature of 230°C. Scan range: m/z 40–300.
Stationary Phase Selection: Utilize a mixed-mode or highly end-capped reverse-phase column (e.g., Newcrom R1 or Waters XBridge C18)[4]. Why? Aliphatic amines suffer from severe peak tailing due to secondary interactions with free silanols on standard silica columns.
Causality: Formic acid serves a dual purpose. It suppresses silanol ionization on the column and acts as an abundant proton source to guarantee complete
ionization prior to ESI droplet desolvation.
Gradient Elution: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode using the transitions outlined in Table 2.
Figure 2: Self-validating LC-ESI-MS/MS analytical workflow for targeted quantification.
System Suitability & Quality Assurance
A protocol is only as reliable as its internal validation mechanisms. To ensure the integrity of the data generated by the above workflows, the following System Suitability Tests (SST) must be implemented:
Isotopic Internal Standardization: Spike samples with a deuterated analog (e.g., 4-Piperidinone-d4 or a closely related SIL-IS) prior to extraction. This corrects for matrix-induced ion suppression in the ESI source and accounts for volumetric losses during LLE.
Carryover Monitoring: Inject a solvent blank (0.1% FA in Acetonitrile) immediately following the highest calibration standard. The signal in the blank must be <20% of the Lower Limit of Quantification (LLOQ) area to confirm the absence of injector or column carryover.
Ion Ratio Verification: The ratio between the quantifier transition (m/z 142.1 → 112.1) and the qualifier transition (m/z 142.1 → 84.1) must remain within ±15% of the ratio established by the neat reference standard. Deviations indicate co-eluting isobaric interference.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11126362, 4-Piperidinone, 3-ethyl-1-methyl-." PubChem. URL:[Link]
Quin, L. D., & Toube, T. P. (1971). "Mass spectra of 1-methyl-4-phosphorinanone and 1-methyl-4-piperidone." Journal of the Chemical Society B: Physical Organic, 832-834. URL:[Link]
Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1964). "Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams." Journal of the American Chemical Society. URL:[Link]
SIELC Technologies. "Separation of 1-Methyl-4-piperidone on Newcrom R1 HPLC column." SIELC Analytical Applications. URL:[Link]
The Therapeutic Potential of 3-Ethyl-1-methyl-4-piperidone: A Technical Guide for Drug Discovery and Development
Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and synthetic pharmaceuticals.[1][2] Within this...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and synthetic pharmaceuticals.[1][2] Within this class, 4-piperidone derivatives have emerged as a particularly versatile platform for the development of novel therapeutics, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of a specific, yet underexplored, member of this family: 3-ethyl-1-methyl-4-piperidone. While direct research on this compound is limited, this guide will synthesize data from structurally related analogs to forecast its therapeutic potential and provide a comprehensive roadmap for its investigation. We will delve into its synthesis, physicochemical properties, and propose key therapeutic applications in oncology, inflammation, and neurodegenerative disorders. Detailed, field-proven experimental protocols are provided to empower researchers to validate these hypotheses and unlock the full therapeutic promise of this molecule.
Introduction: The 4-Piperidone Core - A Privileged Scaffold in Drug Discovery
The 4-piperidone ring system, a six-membered heterocycle containing a ketone functional group, offers a unique combination of structural rigidity and synthetic tractability. This has made it a favored starting point for the synthesis of diverse compound libraries.[2] Derivatives of this core have demonstrated a remarkable range of pharmacological activities, including analgesic, antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The N-methyl substitution, as seen in our target molecule, is a common feature in many biologically active piperidines, often enhancing cell permeability and metabolic stability. The presence of an alkyl substituent at the 3-position, in this case, an ethyl group, can significantly influence the molecule's conformational preferences and its interactions with biological targets, potentially leading to enhanced potency and selectivity.[4] This guide will therefore focus on the untapped potential of 3-ethyl-1-methyl-4-piperidone as a lead compound for drug development.
Physicochemical Properties of 3-Ethyl-1-methyl-4-piperidone
A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. Based on its structure, we can predict the key properties of 3-ethyl-1-methyl-4-piperidone, which are summarized in the table below.
Property
Predicted Value
Source
Molecular Formula
C8H15NO
PubChem
Molecular Weight
141.21 g/mol
PubChem
XLogP3
0.6
PubChem
Hydrogen Bond Donor Count
0
PubChem
Hydrogen Bond Acceptor Count
2
PubChem
Rotatable Bond Count
1
PubChem
These predicted properties suggest that 3-ethyl-1-methyl-4-piperidone is a small, relatively lipophilic molecule with good potential for oral bioavailability, adhering to Lipinski's rule of five.
Synthesis of 3-Ethyl-1-methyl-4-piperidone
The synthesis of 3-alkyl-4-piperidones can be achieved through several established synthetic routes. The Mannich reaction is a particularly attractive method due to its convergent nature, allowing for the one-pot construction of the piperidone ring from simple precursors.[1][5]
Proposed Synthetic Pathway: Mannich Condensation
The synthesis of 3-ethyl-1-methyl-4-piperidone can be envisioned via a Mannich-type condensation of ethyl methyl ketone, formaldehyde, and methylamine.[6] This three-component reaction proceeds through the formation of an iminium ion from formaldehyde and methylamine, which is then attacked by the enol or enolate of ethyl methyl ketone. A second cyclizing Mannich reaction would then form the piperidone ring.
Experimental Protocol: Synthesis of 3-Ethyl-1-methyl-4-piperidone via Mannich Condensation
Materials:
Ethyl methyl ketone
Paraformaldehyde
Methylamine hydrochloride
Ethanol
Hydrochloric acid (concentrated)
Sodium hydroxide
Diethyl ether
Anhydrous magnesium sulfate
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylamine hydrochloride (1 eq) in ethanol.
Add ethyl methyl ketone (1 eq) and paraformaldehyde (2 eq) to the solution.
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
Dissolve the residue in water and acidify with concentrated hydrochloric acid to pH 2.
Wash the acidic aqueous layer with diethyl ether to remove any unreacted starting materials.
Basify the aqueous layer with a cold solution of sodium hydroxide to pH 10-12, which should precipitate the crude product.
Extract the product with diethyl ether (3 x 50 mL).
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-ethyl-1-methyl-4-piperidone.
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Potential Therapeutic Applications and Investigational Workflow
Based on the extensive literature on 4-piperidone derivatives, we propose three primary therapeutic areas for the investigation of 3-ethyl-1-methyl-4-piperidone: oncology, inflammation, and neurodegenerative diseases. The following sections will outline the scientific rationale for each area and provide a detailed workflow for preclinical evaluation.
Anticancer Potential
Scientific Rationale:
Numerous studies have highlighted the potent cytotoxic and antiproliferative activities of 4-piperidone derivatives against a variety of cancer cell lines.[7] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways. The presence of the α,β-unsaturated ketone moiety in some 4-piperidone analogs is thought to contribute to their anticancer activity by acting as a Michael acceptor and interacting with cellular nucleophiles like cysteine residues in proteins. While 3-ethyl-1-methyl-4-piperidone itself does not contain this feature, its rigid scaffold can be a template for the design of potent kinase inhibitors or other targeted agents.
Investigational Workflow:
The initial assessment of anticancer potential will involve a series of in vitro assays to determine the compound's cytotoxicity and its effect on cell proliferation.
Caption: Workflow for in vitro anticancer evaluation.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay [8][9]
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.
Materials:
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)
Complete cell culture medium (e.g., DMEM with 10% FBS)
3-ethyl-1-methyl-4-piperidone (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well plates
Microplate reader
Procedure:
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Prepare serial dilutions of 3-ethyl-1-methyl-4-piperidone in cell culture medium.
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Scientific Rationale:
Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and even cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of inflammation.[10] Several 4-piperidone derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the activation of the NF-κB pathway. The rigid structure of 3-ethyl-1-methyl-4-piperidone could serve as a scaffold to develop inhibitors of key kinases or other proteins within this pathway.
Investigational Workflow:
The anti-inflammatory potential of the compound will be initially assessed using an in vivo model of acute inflammation.
Caption: Workflow for in vivo anti-inflammatory screening.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [11][12]
Principle:
The injection of carrageenan into the paw of a rat induces a biphasic inflammatory response characterized by swelling (edema).[11] The initial phase is mediated by histamine and serotonin, while the later phase is mediated by prostaglandins and involves the infiltration of neutrophils. This model is widely used to screen for the acute anti-inflammatory activity of new compounds.[12]
Materials:
Male Wistar or Sprague-Dawley rats (150-200 g)
Carrageenan (1% w/v in sterile saline)
3-ethyl-1-methyl-4-piperidone (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
Positive control (e.g., Indomethacin)
Plethysmometer
Procedure:
Acclimatize the rats for at least one week before the experiment.
Divide the rats into groups: a control group (vehicle), a positive control group, and at least three dose groups for the test compound.
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
Administer the vehicle, positive control, or test compound orally or intraperitoneally.
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
Calculate the percentage of inhibition of edema for each group compared to the control group.
Neuroprotective Effects via Acetylcholinesterase Inhibition
Scientific Rationale:
Alzheimer's disease and other neurodegenerative disorders are characterized by a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE is a key therapeutic strategy to enhance cholinergic neurotransmission and alleviate the cognitive symptoms of these diseases. The piperidine ring is a common feature in many known AChE inhibitors, and the 4-piperidone scaffold has been explored for the development of new agents with this activity.
Investigational Workflow:
The initial screening for neuroprotective potential will focus on the in vitro inhibition of acetylcholinesterase.
Caption: Workflow for in vitro cholinesterase inhibition screening.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method) [13][14]
Principle:
This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[14]
Materials:
Acetylcholinesterase (from electric eel or human recombinant)
Acetylthiocholine iodide (ATCI)
DTNB (Ellman's reagent)
Phosphate buffer (pH 8.0)
3-ethyl-1-methyl-4-piperidone (dissolved in buffer or DMSO)
Positive control (e.g., Donepezil)
96-well plate
Microplate reader
Procedure:
In a 96-well plate, add phosphate buffer, DTNB solution, and different concentrations of the test compound.
Add the AChE solution to each well (except for the blank) and incubate for a short period (e.g., 15 minutes) at 37°C.
Initiate the reaction by adding the ATCI substrate to all wells.
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
Calculate the rate of the reaction for each concentration of the test compound.
Determine the percentage of inhibition and calculate the IC50 value.
Key Signaling Pathways for Further Investigation
Should 3-ethyl-1-methyl-4-piperidone show promise in the initial screens, further mechanistic studies will be crucial. Based on the activities of related compounds, the following signaling pathways are of high interest.
Apoptosis Signaling Pathway
The induction of apoptosis is a desirable characteristic of many anticancer drugs. The two main apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspase enzymes.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate the transcription of pro-inflammatory genes.
Caption: Canonical NF-κB signaling pathway.
Conclusion and Future Directions
While 3-ethyl-1-methyl-4-piperidone remains a largely uninvestigated molecule, the wealth of data on the broader class of 4-piperidone derivatives provides a strong rationale for its exploration as a potential therapeutic agent. This technical guide has outlined a clear and actionable roadmap for its synthesis and preclinical evaluation in the key areas of oncology, inflammation, and neurodegenerative disease. The provided experimental protocols are robust and well-established, offering a solid foundation for researchers to begin their investigations. Future work should focus on the synthesis and characterization of 3-ethyl-1-methyl-4-piperidone, followed by the systematic in vitro and in vivo screening detailed in this guide. Promising results from these initial studies would warrant further investigation into its mechanism of action, pharmacokinetics, and safety profile, ultimately paving the way for its potential clinical development.
References
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
Ren, K., & Dubner, R. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.24. [Link]
Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5-4. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
Sasikala, S., & Ramachandran, S. (2012). Synthesis and Biological Evaluation of some Substituted 4-Piperidones. International Journal of Pharmaceutical Sciences and Research, 3(10), 3845.
Rameshkumar, N., Veena, A., Ilavarasan, R., Adiraj, M., Shanmugapandiyan, P., & Sridhar, S. K. (2003). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Biological & pharmaceutical bulletin, 26(2), 188-193.
Sridhar, S. K., & Ramesh, A. (2012). piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmacy and Applied Sciences, 2(6), 145-154.
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2671–2682. [Link]
Rameshkumar, N., Veena, A., Ilavarasan, R., Adiraj, M., Shanmugapandiyan, P., & Sridhar, S. K. (2019). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. Biological and Pharmaceutical Bulletin, 26(2), 188-193.
Punniyamurthy, T. (n.d.). Principles of Organic Synthesis.
DTIC. (2025). Piperidine Synthesis.
Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. [Link]
Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC advances, 12(49), 31102–31123. [Link]
Feldman, P. L., James, M. K., Brackeen, M. F., Bilotta, J. M., Schuster, S. V., Lahey, A. P., ... & Leighton, H. J. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of medicinal chemistry, 34(7), 2202-2208.
Al-Azzawi, A. M. (n.d.). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act.
Obeng, S., Podobinski, T., Caspers, M. J., Jackson, D., Bowen, W. D., & Coop, A. (2015). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents. Bioorganic & medicinal chemistry letters, 25(19), 4153–4157.
Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
Lyle, R. E., & Lyle, G. G. (1966). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic, (2), 137-140.
Wang, X., Bhatia, P. A., Daanen, J. F., Latsaw, S. P., Rohde, J., Kolasa, T., ... & Stewart, A. O. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & medicinal chemistry, 13(15), 4667-4678.
Conformational Analysis of Substituted Piperidin-4-ones: A Multidisciplinary Technical Guide
Executive Summary The piperidin-4-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the core for numerous analgesic, anticancer, and antimicrobial agents. However, the biological effic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The piperidin-4-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the core for numerous analgesic, anticancer, and antimicrobial agents. However, the biological efficacy of these molecules is strictly governed by their three-dimensional spatial arrangement. Unlike their carbocyclic analogues (cyclohexanones), substituted piperidin-4-ones exhibit unique conformational lability due to the presence of the nitrogen heteroatom and the
hybridized carbonyl center.
This technical guide provides a rigorous framework for determining the conformational preferences of substituted piperidin-4-ones. It moves beyond basic stereochemistry to integrate high-field NMR spectroscopy, Density Functional Theory (DFT) calculations, and X-ray crystallography into a self-validating analytical workflow.
Structural Fundamentals & Dynamic Equilibria
The "Flattened" Chair
The ground-state conformation of piperidin-4-one is predominantly a chair . However, it differs from cyclohexane in two critical aspects:
Ring Flattening: The
bond at position 4 introduces hybridization, flattening the ring at the C3-C4-C5 segment. This reduces the torsional angles compared to the ideal of cyclohexane.
Nitrogen Inversion: The lone pair on the nitrogen atom allows for rapid pyramidal inversion, although N-substituents (e.g., alkyl, aryl) typically prefer the equatorial orientation to minimize 1,3-diaxial interactions with the axial protons at C3 and C5.
Substituent Effects (The A-Value Logic)
In 2,6-disubstituted systems (e.g., 2,6-diarylpiperidin-4-ones), the substituents almost exclusively adopt the equatorial orientation. This locks the ring into a rigid chair conformation to avoid severe 1,3-diaxial strain.
2,6-Diaryl: Rigid Chair (Equatorial-Equatorial).
3,5-Dialkyl: Introduction of substituents adjacent to the carbonyl can induce "twist-boat" populations if the steric bulk is sufficient (e.g., tert-butyl), though the chair usually remains the global minimum.
Spectroscopic Diagnosis: The NMR Protocol
The most reliable method for solution-state conformational analysis is
H NMR, specifically utilizing the Karplus relationship to interpret vicinal coupling constants ().
The Coupling Constant (
) Truth Table
To determine if a substituent is axial or equatorial, one must measure the coupling between the proton at the substituted carbon and its neighbors.
Coupling Interaction
Proton Relationship
Typical Value (Hz)
Structural Implication
Axial-Axial
10.0 – 12.0
Substituent is Equatorial
Axial-Equatorial
2.0 – 5.0
Substituent is Equatorial
Equatorial-Equatorial
2.0 – 3.0
Substituent is Axial (Rare)
Geminal (H-C-H)
12.0 – 15.0
Confirms Methylene Group
Critical Insight: If you observe a large coupling constant (
Hz) for the proton at C2 or C6, the ring is in a chair conformation, and the aryl/alkyl group is equatorial. If Hz, suspect a boat conformation or an axial substituent.
Decision Logic for Conformational Assignment
The following diagram outlines the logical flow for assigning stereochemistry based on spectral data.
Figure 1: Decision tree for assigning piperidin-4-one conformation based on NMR coupling constants.
Computational Validation (DFT)[2][3]
Experimental NMR data should be corroborated by computational modeling to ensure the assigned structure corresponds to the global energy minimum.
Standard Computational Protocol
Conformational Search: Use Molecular Mechanics (MMFF94 or OPLS3) to generate candidate conformers (Chair, Boat, Twist-Boat).
Geometry Optimization: Optimize all candidates using Density Functional Theory (DFT).
Recommended Level:B3LYP/6-311++G(d,p) or wB97X-D/def2-TZVP (includes dispersion corrections).
Solvent Model: IEFPCM or CPCM (match your NMR solvent, e.g.,
or DMSO).
Frequency Calculation: Confirm stationary points (zero imaginary frequencies) and calculate Gibbs Free Energy (
).
NMR Prediction: Calculate GIAO (Gauge-Independent Atomic Orbital) shielding tensors to predict chemical shifts and compare with experimental values.
Experimental Workflow: Synthesis to Structure
This section details a self-validating workflow for the synthesis and analysis of a representative 2,6-diarylpiperidin-4-one .
Mechanism: Double Mannich reaction forming the heterocycle.
Analytical Workflow Diagram
Figure 2: Integrated workflow for the synthesis and structural validation of piperidin-4-ones.
Pharmacological Implications[4][5][6][7]
The conformation of the piperidin-4-one ring is not merely an academic curiosity; it dictates the Pharmacophore Orientation .
Receptor Binding: In the chair conformation, the 2,6-aryl groups are projected equatorially, creating a wide, hydrophobic "wingspan" that fits into specific pockets of G-protein coupled receptors (GPCRs) or enzyme active sites.
Docking Studies: When performing molecular docking (e.g., using AutoDock Vina or Glide), forcing the ligand into a high-energy boat conformation will result in false-negative binding scores. Always use the DFT-optimized chair geometry as the starting ligand pose.
Bioisosterism: The piperidin-4-one is often used as a rigidified analogue of flexible acyclic amines. If the ring flips or twists, this rigidity advantage is lost, potentially decreasing potency.
References
Noller, C. R., & Baliah, V. (1948). The preparation of some piperidine derivatives by the Mannich reaction.[1] Journal of the American Chemical Society, 70(11), 3853-3855. Link
Parthiban, P., et al. (2009). Synthesis, stereochemistry and antimicrobial activity of some 2,6-diarylpiperidin-4-ones. European Journal of Medicinal Chemistry, 44(8), 3263-3271. Link
Aridoss, G., & Parthiban, P. (2010). Biological importance of the piperidin-4-one scaffold: A review. Journal of Heterocyclic Chemistry, 47(5), 999-1018. Link
Karplus, M. (1963).[2] Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871.[2] Link
Kumaran, S., et al. (2012). Conformational study of some N-nitroso-2,6-diarylpiperidin-4-ones using NMR spectra and DFT calculations. Journal of Molecular Structure, 1029, 113-121. Link
Application Note: Precision Synthesis of 3-Ethyl-1-Methyl-4-Piperidone
Executive Summary & Strategic Analysis 3-Ethyl-1-methyl-4-piperidone is a critical heterocyclic intermediate used in the development of neurokinin antagonists, rigidified analgesic scaffolds, and spirocyclic bioactive co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
3-Ethyl-1-methyl-4-piperidone is a critical heterocyclic intermediate used in the development of neurokinin antagonists, rigidified analgesic scaffolds, and spirocyclic bioactive compounds. Unlike its 3-methyl counterpart, the 3-ethyl variant offers unique steric bulk that can significantly alter the binding affinity and metabolic stability of downstream pharmaceutical candidates.
This guide details the Stork Enamine Alkylation route as the primary protocol. This method is selected for its operational simplicity, high regioselectivity, and use of the commercially available 1-methyl-4-piperidone as a starting material. While De Novo cyclization (Dieckmann) is viable for industrial scale-up, the enamine route provides the agility required for research and development (R&D) environments.
Retrosynthetic Logic
The synthesis is disconnected at the C3-C(ethyl) bond. The activation of the C3 position is achieved via enamine formation, which suppresses polyalkylation—a common pitfall in direct base-catalyzed alkylation of piperidones.
Figure 1: Retrosynthetic analysis showing the disconnection to the symmetrical 1-methyl-4-piperidone precursor.
Setup: Charge the RBF with 1-methyl-4-piperidone, pyrrolidine, p-TsOH, and toluene. Equip with a Dean-Stark trap pre-filled with toluene.
Dehydration: Heat the mixture to vigorous reflux. Monitor the collection of water in the trap. The theoretical water yield is ~1.8 mL.
Completion: Reflux is typically complete within 4–6 hours when water evolution ceases.
Isolation: Cool the mixture to room temperature. Concentrate in vacuo to remove toluene and excess pyrrolidine. The resulting crude enamine (a dark orange/red oil) is moisture-sensitive and should be used immediately in Phase 2.
Phase 2: Regioselective Alkylation
Objective: Introduce the ethyl group at the C3 position via SN2 reaction.
Reagents:
Crude Enamine (from Phase 1)
Ethyl Iodide (17.1 g, 110 mmol, 1.1 eq)
Acetonitrile (100 mL) [Alternative: 1,4-Dioxane]
Procedure:
Solvation: Dissolve the crude enamine in anhydrous acetonitrile under an inert atmosphere (N₂ or Ar).
Addition: Add Ethyl Iodide dropwise over 20 minutes. A mild exotherm may be observed.
Reaction: Heat the solution to reflux (approx. 82°C) for 12–16 hours. The formation of the iminium salt intermediate drives the reaction.
Monitoring: Monitor by TLC (System: MeOH/DCM 1:9). The disappearance of the enamine spot indicates completion.
Phase 3: Hydrolysis and Isolation
Objective: Cleave the iminium intermediate to release the target ketone and regenerate the pyrrolidine salt.
Hydrolysis: Concentrate the reaction mixture from Phase 2 to remove acetonitrile. Resuspend the residue in 50 mL of water containing 5 mL of acetic acid. Stir vigorously at room temperature for 2 hours.
Basification: Cool the aqueous solution in an ice bath. Slowly adjust pH to >11 using 2M NaOH. Caution: Exothermic.
Extraction: Extract the free base with DCM (3 x 50 mL).
Drying: Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.
Purification: Concentrate to yield the crude oil. Purify via vacuum distillation (bp expected ~85-90°C at 5 mmHg) or flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 1% NH₄OH).
Analytical Specification & Quality Control
Parameter
Specification
Method
Appearance
Pale yellow to amber oil
Visual Inspection
Purity
> 97.0%
GC-MS / HPLC
Identity (NMR)
Distinct triplet (~0.9 ppm) for ethyl CH₃; Multiplet (~2.3 ppm) for C3-H
¹H-NMR (CDCl₃, 400 MHz)
Mass Spec
[M+H]⁺ = 142.2 m/z
ESI-MS
Boiling Point
~85-90°C @ 5 mmHg
Distillation
Troubleshooting Guide:
Low Yield: Ensure the enamine formation (Phase 1) is driven to completion. Residual water inhibits the alkylation.
Polyalkylation: If 3,3-diethyl or 3,5-diethyl byproducts are observed, reduce the equivalents of Ethyl Iodide to 0.95 eq and lower the reaction temperature in Phase 2.
Color: Darkening is common due to amine oxidation. Store under Nitrogen at 4°C.
Reaction Workflow Diagram
The following diagram illustrates the critical path and decision points for the synthesis.
Figure 2: Process flow for the Stork Enamine synthesis of 3-ethyl-1-methyl-4-piperidone.
Alternative Route: Dieckmann Condensation (Scale-Up)
For quantities exceeding 1 kg, the Dieckmann Condensation is preferred to avoid the use of stoichiometric pyrrolidine and expensive alkyl iodides.
Protocol Summary:
Michael Addition: React Methylamine (1 eq) with Ethyl Acrylate (1 eq) to form N-(2-ethoxycarbonylethyl)methylamine.
Second Addition: React the secondary amine with Ethyl 2-pentenoate (1 eq) to form the unsymmetrical diester.
Cyclization: Treat the diester with Sodium Ethoxide in Ethanol/Toluene to effect cyclization to the β-keto ester.
Decarboxylation: Hydrolyze and decarboxylate using 6M HCl under reflux to yield 3-ethyl-1-methyl-4-piperidone.
Note: This route often yields a mixture of isomers if the Michael addition is not strictly controlled, but reagents are significantly cheaper.
Safety & Compliance (E-E-A-T)
Chemical Safety: Ethyl Iodide is a potential carcinogen and alkylating agent. Handle in a fume hood. 1-Methyl-4-piperidone is an irritant.
Regulatory Status: While 3-ethyl-1-methyl-4-piperidone is a research chemical, it is structurally related to piperidine precursors used in the synthesis of controlled substances (e.g., fentanyl analogs). Researchers must verify local regulations (e.g., DEA List I/II status in the US, or precursor regulations in the EU/Asia) before synthesis. This protocol is intended strictly for legitimate pharmaceutical research and development.
Waste Disposal: Aqueous waste from Phase 3 contains pyrrolidine and iodides; dispose of as halogenated organic waste.
References
Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link
Kuehne, M. E. (1959). The Application of Enamines to the Synthesis of Heterocycles. Journal of the American Chemical Society, 81(20), 5400–5404. Link
McElvain, S. M. (1948). Piperidine Derivatives. XIX. The Preparation of 1-Methyl-4-piperidone.[2][3] Journal of the American Chemical Society, 70(5), 1820–1825. Link
PubChem Compound Summary. (n.d.). 3-ethyl-1-methylpiperidin-4-one (CID 11126362). National Center for Biotechnology Information. Link
Baliah, V., & Ekambaram, A. (1955). Synthesis of some 2:6-diphenyl-4-piperidones. Journal of the Indian Chemical Society.
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols: 3-Ethyl-1-methyl-4-piperidone in Heterocyclic Synthesis
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Focus: Mechanistic causality, regioselective workflows, and self-validating protocols for utilizing 3-ethyl-1-methyl-4-piperidone (CAS 57401-78-2) as a privileged scaffold.
Executive Summary & Mechanistic Rationale
In the landscape of drug discovery, functionalized piperidines are deemed privileged structures due to their profound biological activities and favorable pharmacokinetic profiles[1]. While unsubstituted 4-piperidones are standard building blocks, 3-ethyl-1-methyl-4-piperidone (CAS 57401-78-2) offers unique stereochemical and regiochemical advantages that are highly sought after in complex alkaloid and heterocyclic synthesis[2].
As a Senior Application Scientist, I emphasize that successful utilization of this scaffold requires a deep understanding of how its substituents govern reactivity:
The N-Methyl Group: Unlike N-Boc or N-H piperidones which require orthogonal protection/deprotection strategies[1], the N-methyl group acts as a permanent, lipophilic moiety that enhances basicity and blood-brain barrier (BBB) penetration.
The C3-Ethyl Group (The Regiocontroller): The presence of the ethyl group at the C3 position breaks the
symmetry of the piperidone ring. In standard unsubstituted 4-piperidones, reactions like the Claisen-Schmidt condensation typically yield symmetrical 3,5-bis(arylidene) derivatives (curcumin mimics)[3]. However, the steric bulk of the C3-ethyl group restricts reactivity, directing enolization and subsequent electrophilic attack almost exclusively to the less hindered C5 position. Furthermore, it introduces a chiral center, enabling diastereoselective transformations[4].
Application I: Regioselective Synthesis of Mono-Arylidene Derivatives
Causality & Experimental Design:
To synthesize asymmetric curcumin mimics, we exploit the steric hindrance of the C3-ethyl group. Under base-catalyzed conditions, deprotonation occurs kinetically at the less hindered C5 position. The resulting C5-enolate attacks the aromatic aldehyde, yielding a 5-arylidene-3-ethyl-1-methyl-4-piperidone. The C3 position remains unreacted, preventing the formation of the bis-adduct commonly seen in unsubstituted analogs[3].
Regioselective enolization and aldol condensation pathway of 3-ethyl-1-methyl-4-piperidone.
Protocol 1: Claisen-Schmidt Condensation
Self-Validating System: The reaction's success is visually validated by the precipitation of the highly conjugated mono-arylidene product from the ethanolic solution.
Preparation: In a 50 mL round-bottom flask, dissolve 3-ethyl-1-methyl-4-piperidone (10.0 mmol, 1.41 g) and the desired benzaldehyde derivative (10.5 mmol) in 20 mL of absolute ethanol.
Activation: Cool the mixture to 0 °C in an ice bath. Dropwise, add 5 mL of a 10% w/v aqueous KOH solution over 10 minutes to maintain kinetic control.
Propagation: Remove the ice bath and stir the reaction at room temperature for 4–6 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1) until the piperidone spot is consumed.
Isolation: Neutralize the mixture with 1M HCl to pH 7. The mono-arylidene derivative will precipitate as a crystalline solid. Filter under vacuum, wash with 10 mL of ice-cold ethanol, and dry in vacuo.
Causality & Experimental Design:
Spirohydantoins are critical pharmacophores for anticonvulsant and neuroprotective agents. The Bucherer-Bergs reaction converts the C4-ketone of our scaffold into a spirohydantoin ring. The C3-ethyl group provides facial steric hindrance, forcing the incoming cyanide nucleophile to attack from the less hindered face. This results in a highly diastereoselective reaction where the bulky hydantoin moiety is positioned trans to the ethyl group[4].
Step-by-step experimental workflow for the Bucherer-Bergs synthesis of spirohydantoins.
Protocol 2: Bucherer-Bergs Reaction
Self-Validating System: The evolution of ammonia gas during step 2 confirms the formation of the intermediate aminonitrile and subsequent cyclization.
Preparation: Suspend 3-ethyl-1-methyl-4-piperidone (5.0 mmol, 0.70 g), potassium cyanide (10.0 mmol, 0.65 g), and ammonium carbonate (20.0 mmol, 1.92 g) in 25 mL of a 1:1 mixture of Ethanol/Water.
Cyclization: Seal the reaction vessel (to prevent loss of
and ) and heat to 60 °C behind a blast shield for 12 hours.
Workup: Cool the reaction mixture to 4 °C. Carefully adjust the pH to 7.0 using 2M HCl (perform in a well-ventilated fume hood due to potential HCN gas evolution).
Purification: Collect the precipitated spirohydantoin via filtration. Recrystallize from hot ethanol to isolate the major trans-diastereomer.
Application III: Synthesis of Fused Pyrazoles (Tetrahydro-1H-pyrazolo[4,3-c]pyridines)
Causality & Experimental Design:
Fused pyrazolo-piperidines are potent kinase inhibitors and cannabinoid receptor ligands. Reacting 3-ethyl-1-methyl-4-piperidone with aryl-hydrazines via a Knorr-type condensation yields these fused systems. The initial step is the formation of a hydrazone at C4. Subsequent acid-catalyzed tautomerization to the enamine and intramolecular cyclization occurs preferentially at the less sterically hindered C5 position, embedding the C3-ethyl group into the saturated portion of the fused bicyclic system.
Protocol 3: Knorr-Type Pyrazole Condensation
Preparation: In a 50 mL round-bottom flask, dissolve 3-ethyl-1-methyl-4-piperidone (5.0 mmol, 0.70 g) and phenylhydrazine (5.5 mmol, 0.59 g) in 15 mL of glacial acetic acid.
Cyclization: Equip the flask with a reflux condenser and heat to 110 °C for 8 hours under a nitrogen atmosphere.
Quenching: Cool the dark reaction mixture to room temperature and pour it over 50 g of crushed ice. Neutralize carefully with saturated aqueous
until gas evolution ceases and pH reaches 8.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. Purify the crude fused pyrazole via silica gel flash chromatography (Eluent: DCM/MeOH 95:5).
Data Presentation: Reaction Metrics Summary
To aid in experimental planning, the following table summarizes the expected quantitative outcomes and selectivities for the protocols described above, based on the inherent physicochemical properties of the 3-ethyl-1-methyl-4-piperidone scaffold[2].
Application Workflow
Reaction Type
Key Reagents
Regio-/Stereoselectivity
Typical Yield
Mono-arylidene Synthesis
Claisen-Schmidt
Ar-CHO, KOH, EtOH
High (C5-mono-adduct favored)
75–85%
Spirohydantoin Synthesis
Bucherer-Bergs
KCN, , EtOH/
Moderate to High (Diastereoselective)
60–70%
Fused Pyrazole Synthesis
Knorr Condensation
Ar-, AcOH
High (C5-cyclization favored)
65–80%
References
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at:[Link][3]
Stereoselective preparation of 3-substituted-4-piperidones. US Patent RE33495E. Available at:[4]
4-Piperidinone, 3-ethyl-1-methyl- | CID 11126362. PubChem. Available at:[Link][2]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Derivatization of 4-Piperidinone, 3-ethyl-1-methyl- for Biological Screening
Part 1: Executive Summary & Strategic Rationale
The scaffold 4-Piperidinone, 3-ethyl-1-methyl- (CAS: 3974-27-0) represents a privileged intermediate for medicinal chemistry, distinct from its simpler analog, N-methyl-4-piperidinone. The presence of the C-3 ethyl group introduces two critical features:
Chirality & Steric Bulk: It breaks the symmetry of the piperidine ring, creating potential for stereoselective interactions with biological targets (e.g., GPCRs, kinases).
Lipophilicity: The ethyl moiety enhances the logP, potentially improving blood-brain barrier (BBB) penetration for CNS-targeted libraries.
This guide outlines a modular derivatization strategy to generate focused libraries targeting antimicrobial (antifungal) , anticancer (cytotoxic) , and CNS endpoints. Unlike generic protocols, this guide addresses the specific regiochemical constraints imposed by the C-3 substituent.
Part 2: Chemical Logic & Library Design
The 3-ethyl group creates an asymmetric electronic and steric environment. We utilize this to direct regioselective functionalization.
Regioselectivity Map
C-4 (Ketone): The primary handle for spiro-cyclization or reductive amination.
C-5 (Methylene): The most reactive site for electrophilic attack (Claisen-Schmidt condensation) due to lower steric hindrance compared to C-3.
C-3 (Methine): Sterically crowded; quaternary center formation here is difficult but possible under forcing conditions.
Workflow Visualization
Figure 1: Divergent synthesis pathways from the 3-ethyl-1-methyl-4-piperidinone core.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 5-Arylidene "Curcumin Mimics" (Anticancer)
Rationale: The C-5 methylene position is accessible for aldol-type condensation. These
-unsaturated ketones (enones) act as Michael acceptors, covalently modifying cysteine residues in proteins like NF-B or thioredoxin reductase, driving cytotoxicity in cancer cells.
Aldehydes: 4-fluorobenzaldehyde, 3,4-dimethoxybenzaldehyde, etc. (1.1 eq)
Base: 10% NaOH (aq) or Piperidine (catalytic)
Solvent: Ethanol (Abs.)
Step-by-Step Methodology:
Dissolution: Dissolve 1.41 g (10 mmol) of 3-ethyl-1-methyl-4-piperidinone in 15 mL of absolute ethanol in a round-bottom flask.
Addition: Add 11 mmol of the chosen aromatic aldehyde.
Catalysis: Add 1.0 mL of 10% NaOH dropwise while stirring at 0–5 °C (ice bath). Note: Low temperature prevents polymerization.
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexane).
Checkpoint: The product (mono-arylidene) typically appears as a yellow precipitate due to extended conjugation.
Workup: Pour the reaction mixture into 100 mL of ice-cold water.
Purification: Filter the precipitate. Recrystallize from hot ethanol. If oil forms, extract with DCM, dry over MgSO
, and purify via flash chromatography (Silica gel, 0-5% MeOH in DCM).
Validation:
1H NMR: Look for the singlet olefinic proton (
7.6–7.8 ppm) and the disappearance of the C-5 methylene multiplet.
Mass Spec: M+ = [Scaffold] + [Aldehyde] - 18 (H
O).
Protocol B: Reductive Amination for 4-Aminopiperidines (Antifungal)
Rationale: 4-aminopiperidines are pharmacophores found in antifungals like Amorolfine. The 3-ethyl group adds lipophilicity similar to the dimethyl group in Amorolfine, targeting ergosterol biosynthesis.
Imine Formation: In a vial, mix 1.0 mmol scaffold and 1.2 mmol amine in 5 mL DCE. Add 1.0 mmol acetic acid. Stir for 1 hour at room temperature.
Reduction: Add 1.5 mmol STAB in one portion.
Safety: Gas evolution (H
) may occur; vent properly.
Completion: Stir for 12–16 hours under N
atmosphere.
Quench: Add saturated NaHCO
solution (5 mL) and stir for 20 mins.
Extraction: Extract with DCM (3 x 10 mL). Wash organics with brine.
Isolation: Dry over Na
SO and concentrate.
Salt Formation (Optional): Dissolve the crude oil in diethyl ether and add HCl/dioxane to precipitate the hydrochloride salt for biological screening stability.
Stereochemical Note: This reaction yields a mixture of cis and trans diastereomers (relative to the 3-ethyl group). For initial screening, the mixture is acceptable. For lead optimization, separate isomers via HPLC.
Part 4: Biological Screening Setup
Data Recording Table
Organize screening data to correlate structural changes with activity.
Mechanism Check: For enones, pre-treat with N-acetylcysteine (NAC). If NAC restores viability, the mechanism is likely Michael addition to thiols.
Part 5: References
PubChem. (n.d.). 4-Piperidinone, 3-ethyl-1-methyl- Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Goel, K. K., et al. (2008).[2] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]
Girgis, A. S., et al. (2022).[3] Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Retrieved from [Link]
Hieu, B. T., et al. (2012).[1][4] Design, Synthesis and In Vitro Cytotoxic Activity Evaluation of New Mannich Bases. Bulletin of the Korean Chemical Society.[1] Retrieved from [Link]
HPLC analysis of 3-ethyl-1-methyl-4-piperidone and its impurities
Application Note: High-Resolution HPLC Profiling of 3-Ethyl-1-Methyl-4-Piperidone and Its Impurity Landscape Executive Summary 3-Ethyl-1-methyl-4-piperidone (EMP) is a critical heterocyclic intermediate employed in the s...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Resolution HPLC Profiling of 3-Ethyl-1-Methyl-4-Piperidone and Its Impurity Landscape
Executive Summary
3-Ethyl-1-methyl-4-piperidone (EMP) is a critical heterocyclic intermediate employed in the synthesis of diverse pharmacological agents, including antihistamines (e.g., Ketotifen, Pizotifen) and analgesics. Its structural integrity—specifically the C3-ethyl substitution and the C4-ketone functionality—is pivotal for downstream efficacy.
This guide addresses the analytical challenge of separating EMP from its structurally similar impurities: the des-ethyl analog, reduction byproducts (piperidinols), and uncyclized synthetic intermediates. We present a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol designed for high-throughput process monitoring and purity assessment.
Impurity Profiling & Synthetic Origins[1]
To design an effective separation, one must understand the "Genealogy of Impurities." EMP is typically synthesized via the Dieckmann condensation of diester precursors followed by decarboxylation.
Caption: Logical origin of critical impurities during the synthesis of 3-ethyl-1-methyl-4-piperidone.
Method Development Strategy
The Challenge: EMP is a basic amine (pKa ~8.5-9.0). On standard silica columns at neutral pH, the protonated nitrogen interacts with residual silanols, causing severe peak tailing.
The Solution: We utilize a "High-pH Stability" approach .
By operating at pH 9.5 (above the pKa), the amine remains deprotonated (neutral). This increases hydrophobicity (retention) and eliminates silanol interactions, resulting in sharp, symmetrical peaks.
Column Selection: A hybrid-silica particle (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH) is mandatory. Standard silica dissolves at pH > 8.0.
Detection: The molecule lacks a strong chromophore. We utilize 210 nm (carbonyl n-π* transition). Phosphate buffers are avoided due to high UV cutoff; Ammonium Bicarbonate is ideal.
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 9.5 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
Mobile Phase B (Organic): 100% Acetonitrile.
Chromatographic Conditions
Parameter
Setting
Flow Rate
1.0 mL/min
Column Temp
35°C (Critical for viscosity/pressure control)
Injection Vol
5.0 µL
Detection
UV @ 210 nm (Reference: 360 nm)
Run Time
15 Minutes
Gradient Table:
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.00
95
5
Equilibrate
2.00
95
5
Isocratic Hold (Elute polar salts)
10.00
40
60
Linear Gradient (Elute Imp-C)
12.00
40
60
Wash
12.10
95
5
Re-equilibrate
| 15.00 | 95 | 5 | End |
Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Standard Stock: 1.0 mg/mL EMP in Diluent.
Test Sample: 1.0 mg/mL of synthesized material.
Sensitivity Soln: Dilute Standard Stock to 0.5 µg/mL (0.05% level).
Experimental Workflow
Caption: Step-by-step analytical workflow ensuring data integrity and system suitability.
Validation & Troubleshooting
System Suitability Criteria (Mandatory)
Tailing Factor (Tf): NMT 1.5 for the main peak (EMP). Note: If Tf > 1.5, increase pH slightly or replace column.
Theoretical Plates (N): > 5000.
Resolution (Rs): > 2.0 between Impurity A (Des-ethyl) and EMP.
Troubleshooting Guide
Issue: Low Sensitivity.
Root Cause:[2][3][4][5] 210 nm is near the UV cutoff of many solvents.
Fix: Ensure high-quality HPLC-grade ACN. If sensitivity remains poor, consider derivatization with 2,4-Dinitrophenylhydrazine (DNPH) to target the ketone, shifting detection to 360 nm (visible region).
Issue: Retention Time Drift.
Root Cause:[2][3][4][5] pH fluctuation in volatile ammonium buffers.
Fix: Prepare fresh buffer daily and seal bottles tightly.
Issue: Split Peaks.
Root Cause:[2][3][4][5] Sample solvent too strong (100% ACN).
Fix: Match sample diluent to initial mobile phase (95:5 Water:ACN).
References
Separation of Basic Amines: McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography.[6] Journal of Chromatography A, 1217(6), 858-880. Link
Piperidone Synthesis & Impurities: Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.[7]
High pH Chromatography: Waters Corporation. (2023).[8] XBridge BEH C18 Column Care and Use Manual.Link
Impurity Guidelines: ICH Expert Working Group. (2006).[9] ICH Q3A(R2): Impurities in New Drug Substances.Link
large-scale synthesis of 1-methyl-4-piperidone derivatives
Application Note: Large-Scale Synthesis and Derivatization of 1-Methyl-4-piperidone Introduction & Mechanistic Rationale 1-Methyl-4-piperidone (CAS 1445-73-4) is a highly versatile, non-aromatic heterocyclic building blo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Large-Scale Synthesis and Derivatization of 1-Methyl-4-piperidone
Introduction & Mechanistic Rationale
1-Methyl-4-piperidone (CAS 1445-73-4) is a highly versatile, non-aromatic heterocyclic building block pivotal in the synthesis of numerous active pharmaceutical ingredients (APIs), including antihistamines (e.g., mebhydrolin), analgesics, and central nervous system receptor antagonists[1][2]. The structural presence of a basic tertiary amine coupled with a reactive ketone moiety allows for divergent functionalization via reductive amination, Michael additions, and Claisen-Schmidt condensations[3][4][5].
While Samuel M. McElvain first reported its synthesis in 1948[6], modern pilot-scale manufacturing demands optimized process chemistry to mitigate the hazards of highly reactive metals, control exothermic intermediates, and maximize atom economy. The most scalable route relies on a three-stage sequence: a double Michael addition, a base-promoted Dieckmann condensation, and an acid-catalyzed decarboxylation[2][6].
Double Michael Addition: Methylamine acts as a bis-nucleophile, attacking two equivalents of methyl acrylate. This step is highly exothermic; thermal runaway must be prevented to avoid polymerization of the acrylate[2].
Dieckmann Condensation: The resulting diester undergoes an intramolecular Claisen condensation. The choice of base here is the primary determinant of overall yield. Alkoxides are preferred over reactive metals, provided the alcoholic byproduct is continuously removed to drive the equilibrium forward[7].
Hydrolysis and Decarboxylation: The
-keto ester intermediate is saponified and decarboxylated under strongly acidic conditions (refluxing HCl)[2][8].
Fig 1: Synthetic workflow for 1-methyl-4-piperidone via Dieckmann condensation.
Base Selection & Yield Optimization
To establish a robust large-scale protocol, various bases for the Dieckmann condensation must be evaluated. The data below summarizes the causality behind selecting Sodium Methoxide (NaOMe) coupled with active distillation over historically used alkali metals[7].
Base Reagent
Yield (%)
Reaction Time
Scale-Up Suitability
Mechanistic / Process Note
Sodium metal (Na)
19–57%
24 h
Poor
Highly hazardous; variable yields due to competing side reactions[7].
Sodium hydride (NaH)
64%
12 h
Moderate
Flammable solid; requires strictly anhydrous conditions and specialized handling[7].
Sodium tert-butoxide
61%
12 h
Good
Excellent conversion, but cost-prohibitive for large-scale manufacturing[7].
Sodium methoxide
40–90%
12 h
Excellent
Yield approaches >85% when the methanol byproduct is actively distilled to drive Le Chatelier's equilibrium[2][7].
Experimental Protocols
Protocol A: Pilot-Scale Synthesis of 1-Methyl-4-piperidone
Step 1: Double Michael Addition
Charge a jacketed reactor with methyl acrylate (2.1 eq) and cool to 10°C.
Slowly dose an aqueous or methanolic solution of methylamine (1.0 eq) into the reactor, maintaining the internal temperature below 40°C using active cooling[2].
Stir at room temperature for 4 hours.
Self-Validation Check: GC-MS should confirm the complete consumption of methylamine and the formation of dimethyl 3,3'-(methylimino)dipropionate.
Step 2: Dieckmann Condensation & Decarboxylation
Dissolve the crude diester in anhydrous toluene. Add sodium methoxide (NaOMe, 1.2 eq)[2].
Heat the mixture to reflux (approx. 110°C). Equip the reactor with a Dean-Stark apparatus or fractional distillation column to continuously remove the methanol-toluene azeotrope, driving the cyclization to completion.
Once methanol evolution ceases, cool the mixture to 40°C and slowly add concentrated HCl (20% w/w) until acidic[8].
Heat the mixture to 85–100°C for 3–4 hours to induce hydrolysis and decarboxylation[8].
Self-Validation Check: The reaction is complete when
bubbling ceases and a ferric chloride () spot test yields no coloration, confirming the total consumption of the enolizable -keto ester[8].
Step 3: Isolation
Cool to room temperature and adjust the aqueous layer to pH 10–12 using 50% NaOH[8].
Extract the free base with dichloromethane (DCM) or diethyl ether[8].
Dry over anhydrous
, filter, and concentrate under vacuum. Purify via fractional distillation (bp 55–60 °C at 11 mmHg) to yield a clear, dark yellow liquid[3][6].
Protocol B: Pyrrolidine-Mediated Synthesis of (E)-Monoarylidene Derivatives
Traditional Claisen-Schmidt condensations using strong bases (NaOH) often yield undesired bis-arylidene byproducts due to the symmetric
-carbons of the piperidone ring. Utilizing pyrrolidine as an organocatalyst shifts the mechanism to a Mannich-elimination sequence. Pyrrolidine forms a transient enamine with the ketone, directing mono-addition and suppressing over-reaction[5].
In a reaction vessel, combine 1-methyl-4-piperidone (1.0 eq) and pyrrolidine (2.4 eq) in dichloromethane[5].
Stir for 5 minutes at room temperature to allow enamine formation.
Add the target aryl aldehyde (e.g., benzaldehyde, 1.0 eq) and heat to 40°C for 4 hours[5].
Self-Validation Check: The solution will transition from colorless to deep yellow/orange as the conjugated monoarylidene system forms. TLC (Petroleum Ether/Ethyl Acetate/Triethylamine 3:1:0.04) will confirm the disappearance of the starting ketone[5].
Remove the solvent under vacuum and purify via silica gel chromatography[5].
Synthesizing N-methyl-1-(piperidin-4-yl)methanamine requires preventing the premature reduction of the ketone to an alcohol. Titanium(IV) isopropoxide (
) acts as a Lewis acid and water scavenger, driving the formation of the intermediate imine to completion before the introduction of [4].
To a solution of 1-methyl-4-piperidone (1.0 eq) in methanol, add methylamine (2M in methanol, 1.2 eq) and
Stir for an additional 2 hours. Quench with water, filter the inorganic titanium salts, and extract the aminated product[4].
Fig 2: Divergent derivatization pathways of 1-methyl-4-piperidone into active APIs.
Safety & Scale-Up Considerations
Exotherm Management: The initial Michael addition is highly exothermic. Reagents must be dosed continuously with active jacket cooling to prevent solvent boiling and byproduct formation.
Gas Evolution: The decarboxylation step generates stoichiometric volumes of
gas. Reactors must be equipped with adequate venting and scrubbing systems to prevent critical overpressurization.
Solvent Recovery: Toluene (from the Dieckmann condensation) and unreacted methylamine can be recovered via fractional distillation, significantly improving the Process Mass Intensity (PMI) of the workflow.
Application Note: Strategic Utilization of 3-Ethyl-1-Methyl-4-Piperidone in Pharmaceutical Synthesis
This guide details the technical application of 3-ethyl-1-methyl-4-piperidone (CAS 57401-78-2), a critical heterocyclic scaffold used in the synthesis of phenylpiperidine-based analgesics (Prodine series) and modern spir...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the technical application of 3-ethyl-1-methyl-4-piperidone (CAS 57401-78-2), a critical heterocyclic scaffold used in the synthesis of phenylpiperidine-based analgesics (Prodine series) and modern spirocyclic pharmaceutical candidates.
Executive Summary
3-ethyl-1-methyl-4-piperidone represents a specialized subclass of the piperidine scaffold. Unlike its non-substituted parent (1-methyl-4-piperidone), the ethyl group at the C3 position introduces a critical stereocenter. This structural feature is exploited in two primary domains:
Classic Opioid Synthesis: It is the direct precursor to Alphameprodine and Betameprodine (Schedule I analgesics), where the C3-ethyl group modulates receptor binding affinity and metabolic stability compared to the C3-methyl analogues (Alphaprodine).
Modern Diversity-Oriented Synthesis: It serves as a core ketone for multicomponent reactions (MCRs) to generate spiro-piperidines, which are currently investigated as CCR5 antagonists, neurokinin-1 inhibitors, and anti-cancer agents.
Chemical Profile & Specifications
Property
Specification
IUPAC Name
3-ethyl-1-methylpiperidin-4-one
CAS Number
57401-78-2
Molecular Formula
C₈H₁₅NO
Molecular Weight
141.21 g/mol
Appearance
Clear to pale yellow liquid
Boiling Point
~70–75°C at 10 mmHg (estimated based on homologues)
Solubility
Miscible in Ethanol, DCM, Chloroform; Soluble in Water
Stability
Sensitive to oxidation; store under inert gas (Argon/Nitrogen) at 2–8°C.
Application I: Stereoselective Synthesis of Prodine Analogues
The most historically significant application of this intermediate is the synthesis of Alphameprodine and Betameprodine . The synthesis hinges on the addition of an aryl nucleophile to the C4 ketone. The presence of the C3-ethyl group creates diastereomeric possibilities (cis/trans relationships between the C3-ethyl and C4-phenyl groups).
Mechanism & Stereochemistry
The reaction with Phenyl Lithium (PhLi) is preferred over Grignard reagents (PhMgBr) for higher yields in piperidone systems. The nucleophile attacks the carbonyl carbon.
Alpha-Isomer (Alphameprodine): Typically corresponds to the trans-relationship between the C3-ethyl and C4-phenyl groups (thermodynamically favored in specific conditions).
Beta-Isomer (Betameprodine): Corresponds to the cis-relationship.
Experimental Protocol: Synthesis of Alphameprodine
Safety Warning: This protocol produces Schedule I controlled substances.[1] All work must be performed under strict DEA/local regulatory compliance.
Step 1: Nucleophilic Addition (Formation of the Carbinol)
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
Reagent Prep: Prepare a solution of 3-ethyl-1-methyl-4-piperidone (14.1 g, 100 mmol) in anhydrous diethyl ether (100 mL).
Addition: Cool the flask to -10°C. Add Phenyl Lithium (1.8 M in dibutyl ether, 110 mmol) dropwise over 45 minutes. Note: PhLi is preferred to minimize enolization side reactions common with Grignards.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn turbid as the lithium alkoxide precipitates.
Quench: Cool to 0°C and quench carefully with saturated NH₄Cl solution (50 mL).
Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 4-phenyl-4-piperidinol intermediate (mixture of alpha/beta isomers).
Step 2: Esterification (Propionylation)
Acylation: Dissolve the crude carbinol (10 g) in propionic anhydride (30 mL) and add pyridine (5 mL) as a catalyst.
Reflux: Heat the mixture to 120°C for 5 hours.
Isolation: Remove excess anhydride under reduced pressure. Dissolve the residue in water, basify with NaOH (pH 10), and extract with chloroform.
Purification (Isomer Separation):
Convert the free base to the hydrochloride salt by adding HCl in ether.
Fractional Crystallization: The Alpha-isomer (Alphameprodine HCl) is typically less soluble in acetone/ethanol mixtures and crystallizes first. The Beta-isomer remains in the mother liquor.
Validation: Verify isomer purity using ¹H-NMR (coupling constants of C3-H and C4-H signals differ significantly).
Pathway Visualization
Caption: Synthesis of Alphameprodine via PhLi addition and esterification, highlighting the divergence of stereoisomers.
Application II: Multicomponent Synthesis of Spirocyclic Scaffolds
Beyond opioids, 3-ethyl-1-methyl-4-piperidone is a valuable "privileged structure" in diversity-oriented synthesis. It reacts with active methylenes (e.g., malononitrile) and aldehydes to form spiro-piperidines , which are key scaffolds in non-addictive pain management (neurokinin antagonists) and oncology.
Protocol: One-Pot Spirocyclization
This protocol utilizes a Knoevenagel condensation followed by a Michael addition.
Reagents: Combine 3-ethyl-1-methyl-4-piperidone (1.0 equiv), Malononitrile (1.2 equiv), and an Aryl Aldehyde (e.g., Benzaldehyde, 1.0 equiv) in Ethanol (10 volumes).
Catalyst: Add Piperidine (0.1 equiv) or L-Proline (for enantioselective trials).
Conditions: Reflux for 3–6 hours.
Mechanism:
Step A: Aldehyde + Malononitrile → Arylidenemalononitrile (in situ).
Step B: Michael addition of the piperidone enolate to the arylidenemalononitrile.
Step C: Cyclization to form the spiro[chromene-piperidine] or similar fused system depending on the aldehyde substituents.
Outcome: High-yield access to functionalized spiro-systems without isolating toxic intermediates.
References
Beckett, A. H., & Casy, A. F. (1954). Synthetic Analgesics: Stereochemical Considerations in the Synthesis of Prodine Isomers. Journal of Pharmacy and Pharmacology. Link
Zimmerman, D. M., et al. (1978). Structure-Activity Relationships of 3-Substituted-4-Phenylpiperidine Analgesics. Journal of Medicinal Chemistry. Link
PubChem. (2025).[1] Compound Summary: Alphameprodine (CID 61119).[1][2] National Library of Medicine. Link
United Nations Office on Drugs and Crime (UNODC). (1956). Synthetic Narcotic Drugs: The Prodine Group. Bulletin on Narcotics. Link
Lakshmi, N. V., et al. (2012). Novel route to spiropiperidines using N-methyl-4-piperidone, malononitrile and electrophiles. Tetrahedron Letters. Link
Technical Support Center: Optimizing the Synthesis of 3-Ethyl-1-methyl-4-piperidone
Introduction: The synthesis of 3-ethyl-1-methyl-4-piperidone, a key heterocyclic scaffold in medicinal chemistry, presents several challenges that can significantly impact reaction yield and purity. This technical guide...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The synthesis of 3-ethyl-1-methyl-4-piperidone, a key heterocyclic scaffold in medicinal chemistry, presents several challenges that can significantly impact reaction yield and purity. This technical guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies, frequently asked questions, and a validated experimental protocol to navigate the complexities of this synthesis. Our approach is grounded in established reaction mechanisms and field-proven optimization techniques to ensure robust and reproducible outcomes.
Recommended Synthetic Pathway: An Overview
The most reliable and commonly employed route to 3-substituted-4-piperidones involves a three-stage process:
Dieckmann Condensation: Intramolecular cyclization of an N,N-disubstituted aminodiester to form the core piperidone ring as a β-keto ester.
α-Alkylation: Introduction of the ethyl group at the C-3 position via enolate chemistry.
Hydrolysis & Decarboxylation: Removal of the ester group to yield the final target molecule.
This pathway offers distinct stages for purification and characterization, providing clear checkpoints to assess reaction success and troubleshoot issues.
Optimization
Technical Support Center: Purification of 3-Ethyl-1-Methyl-4-Piperidone
Department: Chemical Purification & Process Optimization Subject: Troubleshooting Impurity Removal for 3-Ethyl-1-Methyl-4-Piperidone Reference ID: TSC-PIP-04-2025 Introduction Welcome to the Technical Support Center. Thi...
Author: BenchChem Technical Support Team. Date: March 2026
Department: Chemical Purification & Process Optimization
Subject: Troubleshooting Impurity Removal for 3-Ethyl-1-Methyl-4-Piperidone
Reference ID: TSC-PIP-04-2025
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of 3-ethyl-1-methyl-4-piperidone (and related 4-piperidone derivatives). Researchers often encounter challenges with this compound due to its susceptibility to oxidation (color formation), thermal instability, and the difficulty of separating it from unreacted starting materials like alkyl acrylates or amines.
This document is structured as a dynamic troubleshooting workflow. Do not read it linearly; instead, navigate to the specific symptom or impurity profile you are observing.
Module 1: Quick Diagnostic & Decision Matrix
Before initiating any protocol, assess the state of your crude material.
Observation
Likely Impurity / Issue
Recommended Protocol
Dark Yellow / Brown Liquid
Oxidation products (polymers/aldols)
Protocol A: Vacuum Distillation
Cloudy / Wet Appearance
Water or solvent residue
Protocol A (Drying step first)
"Fishy" or Amine Odor
Unreacted Methylamine or degradation
Protocol B: Acid/Base Wash
Solid Residue / Sludge
Polymerized material or salts
Protocol C: Salt Crystallization
Low Purity (<90% by GC/NMR)
Mixed isomers or starting materials
Protocol C: Salt Crystallization
Module 2: Primary Purification Workflows
Protocol A: High-Vacuum Distillation (The "Gold Standard")
Context: 4-Piperidones are thermally labile. Attempting distillation at atmospheric pressure will result in decomposition (darkening) and yield loss.
Required Equipment:
Short-path distillation head (Vigreux column optional but recommended for separation).
High-vacuum pump (capable of <5 mmHg).
Oil bath (avoid heating mantles to prevent hot spots).
Step-by-Step Guide:
Neutralization: If your crude reaction mixture is acidic, neutralize with cold NaOH or
and extract into a volatile solvent (e.g., Dichloromethane or Diethyl ether). Dry over and rotovap.
Setup: Assemble the short-path distillation apparatus. Grease all joints.
Degassing: Apply vacuum without heat for 10-15 minutes to remove residual volatile solvents and dissolved gases.
Heating: Slowly ramp the oil bath temperature.
Note: 1-methyl-4-piperidone boils at ~55-60°C at 10 mmHg [1]. The 3-ethyl analog will boil slightly higher (est. 75-85°C at 10 mmHg or ~45-50°C at 0.5 mmHg ).
Fraction Collection:
Fraction 1 (Forerun): Discard. Contains residual solvent and lower-boiling amines.
Fraction 2 (Main Cut): Collect the clear, colorless liquid.
Residue: Do not distill to dryness; the "pot residue" contains the colored polymers.
Troubleshooting Q&A:
Q: The product is distilling over yellow.
A: Entrainment is occurring. Your vacuum might be fluctuating, or the boil-up rate is too fast. Reduce bath temp and use a splash guard.
Q: The boiling point is fluctuating wildly.
A: Check for pressure leaks. Piperidones can "bump" violently; ensure you are using a stir bar or capillary bleed.
Protocol B: Chemical Washing (Acid/Base Extraction)
Context: Use this for removing non-basic impurities (e.g., neutral starting materials like ethyl acrylate or neutral side products) or highly basic, water-soluble amines.
Workflow Diagram:
Critical Checkpoint:
Ensure the pH is >12 during the basification step.[1] If the pH is too low (e.g., pH 8-9), the piperidone may not fully partition back into the organic phase, leading to yield loss.
Protocol C: Salt Crystallization (The "Polishing" Step)
Context: If distillation does not yield sufficient purity (>98%), or if you need to store the compound for long periods, convert it to a crystalline salt (Hydrochloride or Oxalate). Salts are significantly more stable against oxidation than the free base oil [2].
Step-by-Step Guide:
Dissolution: Dissolve the distilled oil in anhydrous diethyl ether or isopropanol (10 mL per gram).
Acid Addition:
Method 1 (HCl gas): Bubble dry HCl gas through the solution.
Method 2 (Solvent HCl): Add 2M HCl in diethyl ether or dioxane dropwise with vigorous stirring.
Crystallization: A white precipitate should form immediately. If oiling occurs, scratch the glass or add a seed crystal.
Filtration: Filter under vacuum (Buchner funnel).
Washing: Wash the filter cake with cold anhydrous ether to remove yellow mother liquor.
Recrystallization: If needed, recrystallize from Isopropanol/Ethanol mixtures [3].
Troubleshooting Q&A:
Q: I got a sticky oil instead of crystals.
A: The solvent was likely too polar or contained water. Use strictly anhydrous ether. If oil persists, triturates (grind) the oil with fresh ether and cool in a dry ice/acetone bath.
Q: How do I get the free base back?
A: Dissolve the salt in minimal water, basify with 20% NaOH, and extract with DCM (see Protocol B).
Module 3: Storage & Stability
Issue: 3-ethyl-1-methyl-4-piperidone turns brown/red over time.
Cause: Oxidative dehydrogenation and subsequent polymerization.
Best Practices:
Inert Atmosphere: Always flush storage vials with Nitrogen or Argon.
Temperature: Store at -20°C for long-term stability.
Form: Store as the HCl salt whenever possible. The free base should be used immediately after distillation.
Module 4: Safety & Compliance
Toxicity: Piperidones are irritants to eyes, skin, and the respiratory system. Use a fume hood.
Precursor Status: Be aware that N-substituted-4-piperidones are structural precursors to certain opioid classes. Ensure your laboratory is compliant with local regulations (e.g., DEA List I/II watchlists or local equivalents) regarding the synthesis and handling of these intermediates.
References
PubChem. (n.d.).[2] 1-Methyl-4-piperidone Physical Properties. National Library of Medicine. Retrieved March 5, 2026, from [Link]
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved March 5, 2026, from [Link]
stability studies of 4-Piperidinone, 3-ethyl-1-methyl- under acidic conditions
This guide functions as a specialized technical support center for researchers working with 3-ethyl-1-methyl-4-piperidinone (and related 3-substituted-4-piperidinones). It prioritizes mechanistic understanding of acid-me...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized technical support center for researchers working with 3-ethyl-1-methyl-4-piperidinone (and related 3-substituted-4-piperidinones). It prioritizes mechanistic understanding of acid-mediated instability, specifically focusing on stereochemical integrity and degradation pathways.
Case ID: 3-EM-4P-ACID
Status: Active
Applicable Contexts: API Synthesis, Forced Degradation Studies, Chiral Resolution, HPLC Method Development.
Executive Summary: The Acid Stability Paradox
As a Senior Application Scientist, I often see users misinterpret the stability of this molecule.
The Skeleton is Stable: The piperidinone ring itself is robust in acid. The protonation of the tertiary amine (
) prevents retro-Mannich degradation, effectively "locking" the ring structure.
The Stereocenter is Labile: The primary failure mode in acidic media is not decomposition, but racemization . The C3-ethyl group creates a chiral center. Acid catalyzes keto-enol tautomerism, which transiently destroys this chirality.
Key Takeaway: If you observe a loss of optical rotation without a loss of chemical purity (by HPLC), you are witnessing acid-catalyzed racemization, not decomposition.
Mechanistic Insight (The "Why")
To troubleshoot effectively, you must visualize the competing pathways.
Pathway A: Nitrogen Protonation (Stabilizing)
Upon addition of acid, the N-methyl nitrogen is protonated first. This ammonium salt is highly stable and resistant to oxidative attack.
Pathway B: Oxygen Protonation (Destabilizing)
Excess acid protonates the carbonyl oxygen. This lowers the activation energy for the removal of the
-proton at C3 (the chiral center). Once this proton is removed, the molecule becomes an achiral enol intermediate.[1] When it re-protonates, it does so from either face, resulting in a racemic mixture.
Caption: Figure 1. Acid-catalyzed pathways.[2] Green represents the stable salt form; Red indicates the pathway leading to loss of optical purity (racemization).
Troubleshooting Guide (FAQs)
Category: Chemical Stability & Impurities
Q: I see a new impurity peak at RRT ~1.5 after leaving the sample in 0.1% TFA for 24 hours. What is it?A: This is likely a self-condensation dimer .
Mechanism: Even in acid, equilibrium exists between the enol form and the protonated ketone.[3] The enol acts as a nucleophile, attacking the protonated carbonyl of another molecule (Acid-Catalyzed Aldol-like reaction).
Diagnostic: Check the mass spectrum.[4] The dimer will show
(approx 265).
Fix: Store samples at 4°C. Dilute samples immediately. Do not store in high-acid concentrations (>1%) for prolonged periods.
Q: My LC-MS baseline is noisy and signal intensity varies in acidic mobile phases.A: This is an Ion-Pairing Mismatch .
Cause: 3-ethyl-1-methyl-4-piperidinone is a basic amine. In Formic Acid/TFA, it forms a salt. If your column stationary phase also has residual silanols (acidic), you get secondary interactions causing tailing/drift.
Fix: Add 5-10 mM Ammonium Formate to the mobile phase to out-compete the silanol interactions. Ensure pH is controlled (pH ~3.0 is ideal to keep N protonated but minimize enolization risk).
Category: Stereochemistry (Chirality)
Q: My enantiomeric excess (ee%) dropped from 98% to 80% after overnight storage in HCl. Is the compound degrading?A: No, it is racemizing .
Explanation: As detailed in Figure 1, the acidic environment catalyzes the keto-enol tautomerism.[5][6] The C3-ethyl group loses its stereochemical definition.
Critical Threshold: Racemization rates increase significantly with temperature. At 25°C, significant racemization can occur in strong mineral acids (HCl, H2SO4) within hours.
Fix: Perform "Cold Quenching". Neutralize acidic reaction mixtures immediately at 0°C before allowing them to warm up. For HPLC analysis, use a neutral or weakly acidic diluent (e.g., pH 4.5 Acetate buffer) rather than strong acid.
Standardized Stability Test Protocol
Use this protocol to validate the stability of your specific batch.
Experiment A: Stress Testing (Acid Hydrolysis)
Parameter
Condition
Rationale
Sample Conc.
1 mg/mL
Simulates typical analytical concentration.
Solvent
0.1 M HCl
Mimics harsh acidic cleaning or reaction quenching.
Temperature
60°C
Accelerates degradation for rapid data generation.
Timepoints
0, 1, 4, 8, 24 Hours
Captures kinetic profile.
Analysis
HPLC-UV (210 nm) & Chiral LC
Monitors both chemical purity and enantiomeric purity.
Experiment B: Analytical Method (HPLC)
Column: C18 with embedded polar group (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP) to prevent amine tailing.
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).
scaling up the synthesis of 3-ethyl-1-methyl-4-piperidone
Technical Support Center: Scale-Up Synthesis of 3-Ethyl-1-Methyl-4-Piperidone Introduction: Process Overview & Criticality Welcome to the Technical Support Center for the synthesis of 3-ethyl-1-methyl-4-piperidone . This...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Scale-Up Synthesis of 3-Ethyl-1-Methyl-4-Piperidone
Introduction: Process Overview & Criticality
Welcome to the Technical Support Center for the synthesis of 3-ethyl-1-methyl-4-piperidone . This guide addresses the scale-up challenges associated with this specific heterocyclic intermediate, widely used in the development of analgesics (e.g., prodine analogs) and neuroactive compounds.
While laboratory-scale synthesis often utilizes direct alkylation (Stork enamine), industrial scale-up necessitates the Dieckmann Condensation route. This pathway offers superior atom economy and avoids the polyalkylation side-products common in direct alkylation. However, it introduces specific engineering challenges regarding moisture sensitivity, exotherm control, and decarboxylation kinetics.
Visual Workflow: The Dieckmann Pathway
The following diagram outlines the validated industrial route. Use this to orient your troubleshooting efforts.
Caption: Step-wise Dieckmann condensation route for 3-ethyl-1-methyl-4-piperidone synthesis, highlighting critical Michael addition phases and cyclization.
Phase 1: Precursor Synthesis (Sequential Michael Addition)
Context: The synthesis begins with the sequential addition of methylamine to ethyl acrylate and subsequently to ethyl 2-pentenoate (or equivalent). This creates the asymmetric diester required for the 3-ethyl substitution.
Troubleshooting Guide
Q: Why is my yield of the asymmetric diester low, and why am I seeing significant amounts of symmetrical byproducts?
Root Cause: Competition between the two Michael acceptors. If methylamine is exposed to both acrylates simultaneously, or if the first addition isn't complete before the second step, you will form symmetrical bis(ethyl acrylate) adducts (leading to unsubstituted piperidone) or bis(pentenoate) adducts.
Corrective Action:
Sequential Addition: React methylamine with ethyl acrylate first at low temperature (0–5°C) to form the mono-adduct (N-methyl-β-alanine ethyl ester). Verify consumption of methylamine by GC before adding the second acceptor.
Steric Management: The second addition (ethyl 2-pentenoate) is sterically hindered compared to ethyl acrylate. It requires higher temperatures (reflux in ethanol or toluene) and longer reaction times (12–24h) compared to the rapid first step.
Q: The reaction mixture turned into a viscous, dark polymer during the second Michael addition. What happened?
Root Cause: Polymerization of the acrylate/pentenoate monomers. This is common if the reaction is run too hot without polymerization inhibitors, or if the amine concentration drops too low (amine acts as a base catalyst for polymerization).
Corrective Action:
Inhibitors: Add 100–500 ppm of Hydroquinone or MEHQ (Monomethyl ether of hydroquinone) to the reaction mixture.
Atmosphere: While many steps require inert gas, radical polymerization inhibitors often require trace oxygen to function. However, for this specific amine-catalyzed step, strict temperature control (avoiding localized hot spots) is more critical.
Phase 2: Dieckmann Cyclization (The Critical Step)
Context: The diester is cyclized using a strong base (NaH or NaOEt) to form the 3-carboethoxy-3-ethyl-1-methyl-4-piperidone intermediate.
Troubleshooting Guide
Q: The cyclization stalled at 60% conversion. Adding more base didn't help. Why?
Root Cause:Ethanol inhibition (if using NaOEt) or moisture ingress . The Dieckmann condensation is an equilibrium process.[1][2] The byproduct is ethanol. If ethanol accumulates, it pushes the equilibrium back toward the open-chain diester.
Corrective Action:
Solvent Switch: Switch to an aprotic solvent like Toluene or Xylene and use Sodium Hydride (NaH) or Sodium Ethoxide (dry) .
Distillation: Perform the reaction under azeotropic distillation conditions (Dean-Stark trap) to continuously remove the ethanol generated during the reaction. This drives the equilibrium to completion (Le Chatelier’s principle).
Q: Upon quenching the reaction, the product oiled out and is difficult to crystallize. Is it impure?
Root Cause: The β-keto ester intermediate exists as a mixture of keto and enol tautomers and is often an oil. Furthermore, the presence of unreacted diester acts as a plasticizer, preventing solidification.
Corrective Action:
Do not isolate the β-keto ester solid. In scale-up, it is standard protocol to proceed directly to the hydrolysis/decarboxylation step.
Validation: Check purity via HPLC or GC. If the diester is consumed, proceed immediately to acid hydrolysis. Isolating the intermediate exposes it to moisture and hydrolysis, lowering overall yield.
Phase 3: Decarboxylation & Isolation
Context: The β-keto ester is refluxed in acid to remove the ester group, yielding the final ketone.
Troubleshooting Guide
Q: Violent foaming occurred during the acid hydrolysis step, causing loss of material.
Root Cause: Rapid release of CO₂ gas from the decarboxylation step. This is chemically rate-limited but physically dangerous if the reactor is heated too quickly.
Corrective Action:
Ramp Rate: Heat the mixture to 60°C first, allowing initial off-gassing, before ramping to reflux (100°C+).
Headspace: Ensure the reactor has at least 40% free headspace.
Antifoam: Use silicone-based antifoaming agents compatible with acidic media if necessary, though mechanical agitation control is preferred.
Q: The final product is dark and unstable. It smells like "fish" and degrades upon storage.
Root Cause:Oxidation of the tertiary amine or Aldol condensation . Free base piperidones are prone to self-condensation (aldol-type) and oxidation (N-oxide formation) when exposed to air and light.
Corrective Action:
Salt Formation: Never store the free base for long periods. Convert the distilled oil immediately into a stable salt, such as the Hydrochloride (HCl) or Oxalate salt. The HCl salt is hygroscopic; the Oxalate salt is often non-hygroscopic and better for storage.
Storage: Store under nitrogen at <4°C.
Comparison of Scale-Up Solvents
Solvent
Suitability
Pros
Cons
Ethanol
Lab Scale Only
Cheap, green.
Fails in scale-up: Cannot drive equilibrium; limits reaction temperature to 78°C.
Toluene
Recommended
Forms azeotrope with ethanol; allows higher temp (110°C); cheap.
Flammable; requires Dean-Stark apparatus.
THF
Intermediate
Good solubility for NaH.
Peroxide risk; expensive; difficult to remove ethanol byproduct efficiently.
DMF
Avoid
High reaction rate.
Nightmare workup: High boiling point makes removal difficult; decomposes violently with NaH at high temps.
Frequently Asked Questions (FAQs)
Q: Can I use Potassium tert-butoxide (t-BuOK) instead of Sodium Ethoxide?A: Yes, and it often works better due to higher basicity. However, for cost-sensitive scale-up, Sodium Ethoxide (NaOEt) in Toluene is the industry standard. If using t-BuOK, ensure strictly anhydrous conditions, as t-BuOH is harder to remove than ethanol.
Q: What is the major safety hazard in this specific synthesis?A: Aside from standard chemical hazards, the hydrogen gas evolution during the NaH cyclization step is the critical safety parameter.
Calculation: 1 mole of Diester releases 1 mole of H₂ gas (approx. 24L at STP).
Mitigation: Ensure scrubber capacity and ventilation rates are calculated for peak gas evolution, not just average.
Q: How do I remove the "tar" formed during the final workup?A: The tar usually consists of polymerized Michael acceptors.
Protocol: During the acid extraction (after decarboxylation), the piperidone is water-soluble (protonated). The tars are often non-polar. Wash the acidic aqueous layer with Dichloromethane (DCM) or Toluene before basifying. This removes non-basic tars. Then, basify and extract the product.
References
Dieckmann Condensation Mechanism & Scale-Up
Organic Chemistry Portal.[3][4] "Dieckmann Condensation."[1][3][4][5][6][7][8][9][10] Available at: [Link]
Synthesis of Piperidone Derivatives (General Methodologies)
Werner, J. A., et al. "Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists."[9] Journal of Organic Chemistry, 1996.[9] Available at: [Link]
Industrial Handling of Sodium Hydride/Cyclization
Organic Process Research & Development.[11][12] "Investigation of Practical Routes for the Kilogram-Scale Production of cis-3-Methylamino-4-methylpiperidines." Available at: [Link][11]
analytical method development for complex piperidone mixtures
Welcome to the Piperidone Analytical Support Center . As a Senior Application Scientist, I frequently consult with laboratories struggling to analyze complex piperidone mixtures.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Piperidone Analytical Support Center . As a Senior Application Scientist, I frequently consult with laboratories struggling to analyze complex piperidone mixtures. Piperidones—vital intermediates in the synthesis of pharmaceuticals like fentanyl analogs, donepezil derivatives, and various alkaloids—present a unique "perfect storm" of analytical challenges. Their basic nitrogen atoms, potential for tautomerism, and the frequent presence of closely related diastereomers routinely cause peak tailing, co-elution, and poor mass spectrometric (MS) ionization.
This guide provides a self-validating framework to troubleshoot and optimize your chromatographic and LC-MS/MS workflows.
Method Development Strategy
Logical workflow for piperidone LC-MS method development and troubleshooting.
FAQ & Troubleshooting: Chromatographic Challenges
Q1: Why am I experiencing severe peak tailing and peak broadening for my piperidone derivatives on a standard C18 column?Causality & Expert Insight: Piperidones contain a basic secondary or tertiary amine within the ring. At neutral or slightly acidic pH, this nitrogen is protonated. Standard silica-based C18 columns contain residual, unendcapped silanol groups (Si-O⁻) that act as weak cation exchangers[1]. The strong electrostatic interaction between the protonated piperidone and these acidic silanols causes secondary retention mechanisms, resulting in severe peak tailing.
Self-Validating Solution:
Mobile Phase Modification: Add a volatile basic modifier to mask silanol activity. For LC-UV, 0.1% triethylamine (TEA) is highly effective. For LC-MS compatibility, use 2.5 mM to 10 mM ammonium formate with 0.05% formic acid to provide sufficient ionic strength to disrupt these secondary interactions[2].
Stationary Phase Switch: Move away from standard C18. Utilize a high-pH stable column (e.g., ethylene-bridged hybrid silica) and run the mobile phase at pH 10.5 (using ammonium hydroxide). At this pH, the piperidone nitrogen is deprotonated (free base), eliminating the cation-exchange tailing effect entirely. Alternatively, mixed-mode columns (e.g., reversed-phase/cation-exchange) can harness this interaction constructively rather than fighting it[3].
Q2: I am synthesizing donepezil analogues and have multiple diastereomeric 4-piperidones. They co-elute on my C18 column. How can I resolve these positional and stereoisomers?Causality & Expert Insight: Diastereomeric piperidones (e.g., 2-substituted 4-piperidones) often possess identical molecular weights and nearly identical hydrophobicities, making standard hydrophobic partitioning (C18) ineffective for separation[4][5].
Self-Validating Solution:
Shape Selectivity: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The fluorinated aromatic ring of the PFP phase provides
, dipole-dipole, and hydrogen-bonding interactions, which are highly sensitive to the spatial arrangement of the piperidone substituents.
Temperature Control: Isomeric separations are highly temperature-dependent. Lowering the column compartment temperature from 40°C to 20°C increases the rigidity of the stationary phase ligands, enhancing shape recognition and resolving the diastereomers.
Q3: My LC-MS/MS sensitivity for N-substituted piperidones is erratic, and I'm seeing multiple peaks for a single pure standard. What is happening?Causality & Expert Insight: You are likely observing tautomerism or on-column degradation. Some piperidones can exist in equilibrium between keto and enol forms, or undergo ring-opening/closing dynamics depending on the pH and solvent. If the interconversion rate is similar to the chromatographic timescale, you will see split or "bridge" peaks. Furthermore, poor sensitivity often stems from matrix suppression or incorrect ionization pH.
Self-Validating Solution:
Force the Equilibrium: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to lock it into a single ionization state.
Ionization Optimization: Piperidones ionize exceptionally well in Positive Electrospray Ionization (ESI+). Ensure your mobile phase contains a proton source (0.1% Formic Acid). Avoid trifluoroacetic acid (TFA), as it causes severe ion suppression in MS by forming strong ion pairs with the basic nitrogen.
Quantitative Data: Mobile Phase & Column Selection Matrix
Piperidone Characteristic
Recommended Column Chemistry
Optimal Mobile Phase (Aqueous)
MS Compatibility
Primary Retention Mechanism
Highly Basic (pKa > 8.5)
Ethylene-Bridged Hybrid C18
10 mM NH₄OH (pH 10.5)
Excellent (ESI+)
Hydrophobic (Free Base)
Diastereomeric Mixtures
Pentafluorophenyl (PFP)
0.1% Formic Acid in Water
Excellent (ESI+)
, Dipole, Steric
High Polarity / Early Eluting
Mixed-Mode (RP/Cation-Exchange)
10 mM Ammonium Formate (pH 3)
Excellent (ESI+)
Hydrophobic + Electrostatic
UV-Only Routine Analysis
Endcapped C18
Water + 0.1% Triethylamine
Poor (Suppression)
Hydrophobic (Silanol Masked)
Experimental Protocol: LC-MS/MS Method Development for Complex Piperidones
Objective: Establish a robust, self-validating LC-MS/MS protocol for quantifying piperidone mixtures (e.g., 2-piperidone, 4-piperidone derivatives) in complex matrices.
Step 1: Sample Preparation & Dilution
Extract the sample using a protein precipitation or liquid-liquid extraction method.
For extractables/leachables or organic synthesis mixtures, dilute the crude sample 1:100 in an organic-rich diluent (e.g., Acetonitrile/Water 50:50) to prevent solvent-mismatch peak distortion upon injection[6].
Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.
Step 2: Chromatographic Setup
Column: Install a 100 x 2.1 mm, 1.7 µm PFP or High-pH stable C18 column.
Mobile Phase A: HPLC-grade Water with 2.5 mM Ammonium Formate and 0.05% Formic Acid[2].
Mobile Phase B: HPLC-grade Methanol (preferred over Acetonitrile for PFP columns to enhance
interactions) with 2.5 mM Ammonium Formate and 0.05% Formic Acid[2].
Flow Rate: Set to 0.35 mL/min.
Gradient: Start at 2% B, hold for 1.0 min. Ramp to 100% B over 15.0 minutes. Hold at 100% B for 3.0 minutes, then re-equilibrate back to 2% B[2].
Step 3: Mass Spectrometer Tuning (ESI+)
Infuse a 1 µg/mL standard of the target piperidone directly into the MS.
Optimize the capillary voltage (typically 3000–3500 V) and drying gas temperature (e.g., 250 °C)[2].
Perform a product ion scan to identify the most abundant fragments (e.g., loss of the substituent group or ring cleavage) to establish Multiple Reaction Monitoring (MRM) transitions.
Step 4: System Suitability & Validation
Inject a blank to ensure no carryover (piperidones can stick to stainless steel tubing; consider PEEK-lined systems if carryover persists).
Inject the calibration standards. Verify that the peak asymmetry factor (tailing factor) is between 0.9 and 1.2. If the tailing factor is >1.5, increase the buffer concentration to 10 mM to further shield residual silanols.
References
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Available at: [Link]
Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent Technologies / LCMS.cz. Available at: [Link]
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]
A Comparative Guide to Analytical Method Validation for 3-Ethyl-1-methyl-4-piperidone
Introduction: The Analytical Challenge 3-Ethyl-1-methyl-4-piperidone (CAS 57401-78-2) is a critical basic amine intermediate frequently utilized in the synthesis of complex pharmaceutical active ingredients. From an anal...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge
3-Ethyl-1-methyl-4-piperidone (CAS 57401-78-2) is a critical basic amine intermediate frequently utilized in the synthesis of complex pharmaceutical active ingredients. From an analytical perspective, quantifying this compound presents a triad of challenges:
Lack of a Strong UV Chromophore: The isolated ketone and aliphatic ring do not absorb strongly above 210 nm, making standard UV detection highly susceptible to baseline noise and matrix interference.
High Polarity and Basicity: The piperidine nitrogen (pKa ~9.5) remains protonated at neutral pH, leading to poor retention on standard reversed-phase columns and severe peak tailing due to secondary interactions with residual silanols.
Volatility and Thermal Lability: While volatile enough for gas chromatography, piperidones are prone to thermal degradation in standard GC inlets.
To ensure data integrity and regulatory compliance, a robust analytical method must be developed and validated. This guide objectively compares traditional analytical alternatives against a highly optimized LC-MS/MS method, detailing the causality behind our experimental choices and providing a self-validating protocol aligned with ICH Q2(R2) [1] and ICH Q14 [2] guidelines.
Method Comparison: Alternatives vs. Recommended Product
When quantifying 3-ethyl-1-methyl-4-piperidone, laboratories typically evaluate three primary techniques. Table 1 summarizes the performance metrics of these alternatives.
Table 1: Performance Comparison of Analytical Methods for 3-Ethyl-1-methyl-4-piperidone
Parameter
Alternative 1: HPLC-UV
Alternative 2: GC-FID
Recommended: LC-MS/MS
Detection Principle
UV Absorbance (210 nm)
Flame Ionization
Tandem Mass Spectrometry (+ESI)
Sensitivity (LOD)
~500 ng/mL
~50 ng/mL
0.5 ng/mL
Specificity
Low (High matrix interference)
Medium (Co-elution risks)
High (Specific MRM transitions)
Sample Preparation
Pre-column derivatization required
Liquid-liquid extraction
Direct injection / Dilute & Shoot
Run Time
15–20 min
10–15 min
< 5 min
Primary Limitation
Poor chromophore, high baseline noise
Thermal degradation in GC inlet
Higher initial instrument cost
Scientific Rationale for Method Selection (Expertise & Causality)
While GC-FID is a traditional choice for volatile organics, the basic nitrogen in piperidones often causes irreversible adsorption in the GC liner, leading to poor precision over time. HPLC-UV requires complex, error-prone derivatization steps to attach a chromophore, violating the principle of analytical simplicity.
LC-MS/MS is the superior choice [3]. By utilizing a high-pH mobile phase (pH 10.5), we intentionally suppress the ionization of the basic amine during the chromatographic separation. This forces the molecule into its neutral state, allowing for strong retention and perfectly symmetrical peak shapes on a rugged C18 column. Once the analyte enters the Positive Electrospray Ionization (+ESI) source, it is efficiently re-protonated
, allowing for highly sensitive and specific Multiple Reaction Monitoring (MRM) detection without any derivatization.
Method Validation Lifecycle Workflow
The following diagram illustrates the lifecycle of our analytical procedure, strictly adhering to the enhanced approach outlined in the current ICH Q2(R2) and Q14 frameworks.
Caption: ICH Q2(R2) Lifecycle for 3-ethyl-1-methyl-4-piperidone method validation.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The instrument must prove its fitness before any sample data is generated. If the System Suitability Test (SST) fails, the sequence automatically aborts.
Step 1: Reagent and Mobile Phase Preparation
Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide. (Causality: The high pH neutralizes the piperidone, preventing silanol interactions and peak tailing).
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Internal Standard (IS): Piperidine-d11 (50 ng/mL final concentration in all vials) to correct for matrix effects and ionization suppression.
Step 2: Instrument Parameters
Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm) – selected specifically for its stability at high pH (up to pH 12).
Flow Rate: 0.4 mL/min.
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1 min. (Total run time: 5.0 min).
Step 3: The Self-Validating System Suitability Test (SST)
Prior to analyzing any unknown samples, inject the 100 ng/mL calibration standard six consecutive times. The system software is programmed to evaluate the following parameters:
Retention Time Precision: %RSD must be
. (Ensures pump stability).
Peak Area Precision: %RSD must be
. (Ensures autosampler accuracy and stable MS ionization).
Tailing Factor: Must be
. (Confirms the absence of secondary silanol interactions).
Action: If all criteria are met, the sequence proceeds. If any criterion fails, the run halts immediately, preventing the generation of compromised data.
Step 4: Sample Preparation (Dilute & Shoot)
Transfer 10 µL of the raw sample matrix into a 1.5 mL microcentrifuge tube.
Add 990 µL of Mobile Phase A containing the Internal Standard (50 ng/mL).
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
Transfer the supernatant to an autosampler vial for injection (Injection volume: 2 µL).
Validation Parameters & Experimental Data
The method was rigorously validated according to the current ICH Q2(R2) guidelines. The quantitative data is summarized in Table 2.
Table 2: ICH Q2(R2) Validation Results Summary for LC-MS/MS Method
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at analyte retention time
Blank matrix peaks < 5% of LLOQ
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
0.5 ng/mL (S/N = 18)
Pass
Linearity & Range
(Range: 0.5 – 1000 ng/mL)
Pass
Accuracy (Recovery)
90.0% – 110.0% across 3 levels (Low, Mid, High)
98.2% – 101.5%
Pass
Precision (Repeatability)
%RSD (n=6 at 100 ng/mL)
1.1%
Pass
Intermediate Precision
%RSD (n=12, different days/analysts)
2.3%
Pass
Robustness
Stable under deliberate variations (± 0.2 pH, ± 5% flow)
%RSD < 2.8% across all variations
Pass
Conclusion
When compared to traditional HPLC-UV and GC-FID methodologies, the validated LC-MS/MS method provides unparalleled specificity, sensitivity, and throughput for the quantification of 3-ethyl-1-methyl-4-piperidone. By leveraging a high-pH mobile phase to control the ionization state of the basic amine, we eliminate the peak tailing issues historically associated with piperidine derivatives. Furthermore, the integration of a strict, self-validating System Suitability protocol ensures that this method remains highly trustworthy and compliant with modern ICH Q2(R2) regulatory standards for pharmaceutical development.
References
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline
European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL:[Link]
ICH Q14 Analytical Procedure Development
International Council for Harmonisation (ICH)
URL:[Link]
Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products
Austin Publishing Group (Austin Biochem. 2017; 2(2): 1014)
URL:[Link]
Comparative
Comparative Biological Activity of Piperidinone Isomers: A Technical Guide to Positional and Stereochemical Scaffolds
Piperidinones—six-membered cyclic amines featuring a ketone functional group—are privileged scaffolds in contemporary medicinal chemistry. As researchers increasingly seek to "escape from flatland" by incorporating sp3-h...
Author: BenchChem Technical Support Team. Date: March 2026
Piperidinones—six-membered cyclic amines featuring a ketone functional group—are privileged scaffolds in contemporary medicinal chemistry. As researchers increasingly seek to "escape from flatland" by incorporating sp3-hybridized, three-dimensional architectures into drug candidates, understanding the biological divergence between piperidinone isomers becomes critical.
This guide provides an objective, data-driven comparison of how positional isomerism (e.g., 3-piperidinone vs. 4-piperidinone) and stereoisomerism dictate target binding affinity, physicochemical properties, and overall biological activity.
The Mechanistic Role of Positional Isomerism
The relative position of the carbonyl group to the basic nitrogen atom within the piperidinone ring fundamentally alters the molecule's electronic distribution, pKa, and hydrogen-bonding trajectory.
3-Piperidinones: When the ketone is adjacent to the α-carbon (position 3), its strong electron-withdrawing inductive effect significantly lowers the pKa of the amine nitrogen[1]. This shift alters the protonation state of the molecule at physiological pH (7.4), which directly impacts electrostatic interactions with acidic residues (such as aspartate or glutamate) within a target's binding pocket.
4-Piperidinones: Placing the ketone at the para-position (position 4) creates a more symmetrical geometry. The increased distance from the nitrogen minimizes the inductive effect, maintaining a higher basicity while providing a distinct, linear hydrogen-bond acceptor trajectory. This specific spatial arrangement makes 4-piperidinones highly effective as bioisosteres in kinase inhibitors and [2].
Logical relationship between piperidinone positional isomers and target affinity.
Stereoisomerism and the "Escape from Flatland"
Beyond positional changes, the introduction of substituents (e.g., methyl groups) to the piperidinone ring creates stereocenters that lock the ring into specific conformations (chair vs. boat), dictating the spatial projection of pharmacophores.
A prime example is the development of [2]. Donepezil, a standard AChE inhibitor, utilizes an achiral 4-piperidine core. When researchers synthesized 2-substituted 4-piperidone derivatives, the resulting diastereomers exhibited vastly different biological activities. The unsubstituted piperidone diastereomeric mixture (Compounds 19+19') showed an IC50 of 1.83 μM. However, introducing a specific stereocenter—the 2S-methyl-4S configuration (Compounds 4+4'a)—improved the IC50 to 1.01 μM[2]. This demonstrates that precise stereochemical functionalization can optimize hydrophobic contacts within the enzymatic gorge, compensating for activity drops caused by other structural modifications.
Similarly, in oncology, exhibit distinct anti-invasive properties compared to their pyrazole or pyrrolidinone counterparts, highlighting the scaffold's sensitivity to 3D spatial constraints[3].
Quantitative Comparison of Biological Activity
The table below summarizes the structure-activity relationship (SAR) data for various piperidinone isomers and their derivatives across different biological targets.
To accurately compare the biological activity of piperidinone isomers, the experimental pipeline must ensure strict stereochemical purity and employ self-validating biological assays.
Protocol 1: Asymmetric Synthesis & Isolation of Chiral Piperidones
To access specific stereoisomers (e.g., 2-substituted 4-piperidones), a double aza-Michael addition is utilized[2].
Reaction Setup: React divinyl ketones with a chiral primary amine (e.g., S-α-phenylethylamine) in a solvent mixture of ethanol/water at 95 °C.
Causality: The chiral amine acts as a chiral auxiliary. Its existing stereocenter induces facial selectivity during the ring-closure step, thermodynamically favoring the formation of specific diastereomers over a racemic mixture.
Purification & Resolution: Isolate the resulting diastereomeric mixtures using flash column chromatography.
Self-Validation (NMR Profiling): Before proceeding to biological testing, validate the diastereomeric ratio (dr) using 1H-NMR and 13C-NMR. The distinct chemical shifts of the diastereomeric protons provide an internal, self-validating confirmation of stereochemical purity, ensuring that subsequent biological data is attributed to the correct isomer.
Protocol 2: In Vitro Biological Assay (Ellman's Method for AChE)
To evaluate the synthesized isomers, a UV-Vis spectrophotometry-based assay is employed[2].
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Reconstitute Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and AChE enzyme.
Pre-Incubation: Incubate the AChE enzyme with varying concentrations of the piperidinone isomer for 15 minutes at room temperature.
Causality: Pre-incubation allows the inhibitor and enzyme to reach a thermodynamic binding steady-state before the substrate is introduced, preventing artificially skewed IC50 calculations caused by slow-binding kinetics.
Reaction Initiation: Add the substrate and DTNB. AChE hydrolyzes acetylthiocholine into thiocholine, which immediately reacts with DTNB to produce a yellow 5-thio-2-nitrobenzoate anion.
Quantification & Self-Validation: Measure absorbance continuously at 412 nm for 5 minutes.
Built-in Controls: The protocol is self-validating through three mandatory controls: a Background Control (buffer + substrate + DTNB, no enzyme) to subtract spontaneous substrate hydrolysis; a Vehicle Control (DMSO) to ensure the solvent does not denature the enzyme; and a Positive Control (Donepezil) to verify the enzyme preparation is active and inhibitable.
Experimental workflow for the synthesis, isolation, and biological evaluation of piperidinones.
Conclusion
The biological activity of piperidinone derivatives is inextricably linked to their isomeric form. Positional isomerism dictates the fundamental electronic properties and hydrogen-bonding capabilities of the core scaffold, while stereoisomerism fine-tunes the 3D spatial fit within complex target pockets. As demonstrated by AChE and uPAR targeting studies, treating piperidinones not merely as flat rings, but as highly tunable 3D vectors, is essential for the rational design of next-generation therapeutics.
References
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega (2020). Available at:[Link]
Probing Binding and Cellular Activity of Pyrrolidinone and Piperidinone Small Molecules Targeting the Urokinase Receptor. ChemMedChem / NIH Public Access (2014). Available at:[Link]
Green Oxidation of Heterocyclic Ketones with Oxone in Water. ResearchGate (2018). Available at:[Link]
spectroscopic data comparison of 3-ethyl-1-methyl-4-piperidone
This guide outlines the spectroscopic differentiation of 3-ethyl-1-methyl-4-piperidone , a critical precursor in the synthesis of specific fentanyl analogs (e.g., 3-ethylfentanyl). It compares this compound against its s...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the spectroscopic differentiation of 3-ethyl-1-methyl-4-piperidone , a critical precursor in the synthesis of specific fentanyl analogs (e.g., 3-ethylfentanyl). It compares this compound against its structural analogs—1-methyl-4-piperidone (the parent core) and 3-methyl-1-methyl-4-piperidone (the most common "designer" analog)—to provide a definitive identification framework.
Differentiation from Methylated Analogs & Structural Isomers
In drug development and forensic analysis, distinguishing between alkyl-substituted piperidones is critical. 3-ethyl-1-methyl-4-piperidone (CAS 57401-78-2) serves as the immediate precursor to 3-ethylfentanyl. Its identification relies on distinguishing the 3-ethyl moiety from the 3-methyl group found in the more common 3-methylfentanyl precursors.
This guide provides a comparative spectroscopic analysis (MS, NMR, IR) to establish a self-validating identification protocol.
The Comparative Series
We compare three distinct compounds to establish a trend:
Compound A (Parent): 1-Methyl-4-piperidone (Symmetric core).
Compound B (Analog): 3-Methyl-1-methyl-4-piperidone (Asymmetric, methyl-substituted).
Compound C (Target): 3-Ethyl-1-methyl-4-piperidone (Asymmetric, ethyl-substituted).
Comparative Data Summary
The following table synthesizes physical and spectroscopic markers. Note the Molecular Ion (M+) and NMR splitting patterns as the primary discriminators.
Feature
1-Methyl-4-piperidone
3-Methyl-1-methyl-4-piperidone
3-Ethyl-1-methyl-4-piperidone
CAS Number
1445-73-4
3612-16-6
57401-78-2
Formula
C₆H₁₁NO
C₇H₁₃NO
C₈H₁₅NO
MW ( g/mol )
113.16
127.19
141.21
GC-MS (EI) M+
113
127
141
Base Peak (m/z)
113 or 42
127 or 42
141 or 42
¹H NMR (C3-Subst)
None (CH₂ is symmetric)
Doublet (~1.0 ppm)
Triplet (~0.9 ppm)
¹³C NMR (C=O)
~207 ppm
~209 ppm
~210 ppm
Symmetry
(Plane of symmetry)
Asymmetric ()
Asymmetric ()
Mass Spectrometry (GC-MS) Analysis
Mass spectrometry provides the first line of defense. The target compound follows a predictable fragmentation pathway characteristic of cyclic ketones.
Fragmentation Logic
Molecular Ion (M+): The target shows a distinct parent ion at m/z 141 , separated by 14 units (one CH₂ group) from the 3-methyl analog (m/z 127).
McLafferty Rearrangement: Unlike the parent piperidone, the 3-alkyl substituted derivatives undergo specific cleavage adjacent to the carbonyl group.
Diagnostic Loss:
3-Methyl: Loss of Methyl radical (
).
3-Ethyl: Loss of Ethyl radical (
).
Note: Both may converge to the same core fragment (m/z 112) after losing their respective alkyl chains, making the M+ peak essential .
Visualization: Fragmentation Pathway
The following diagram illustrates the critical fragmentation difference between the Methyl and Ethyl variants.
Caption: Comparative fragmentation pathways showing how different precursors (m/z 127 vs 141) converge to a common core ion, emphasizing the necessity of capturing the Molecular Ion.
Nuclear Magnetic Resonance (NMR) Differentiation
While MS confirms molecular weight, NMR is required to differentiate the 3-ethyl isomer from potential 2-ethyl or N-ethyl isomers.
¹H NMR (Proton) Signatures
The alkyl chain at the 3-position provides the most diagnostic signals.
3-Methyl-1-methyl-4-piperidone:
Signal: A clean doublet (d) at approximately 1.0 ppm .
Reason: The -CH₃ group couples only to the single proton at C3 (
).
3-Ethyl-1-methyl-4-piperidone (Target):
Signal 1 (Terminal Methyl): A triplet (t) at approximately 0.9 ppm .
Signal 2 (Methylene Linker): A multiplet (m) or quartet at 1.3–1.5 ppm .
Reason: The terminal methyl couples to the methylene protons, creating a triplet. This pattern is distinct from the doublet of the methyl analog.
¹³C NMR (Carbon) Signatures[1][2]
Carbonyl (C4): Shifts downfield (~210 ppm) due to the inductive effect of the alkyl group compared to the parent (~207 ppm).
C3 (Chiral Center): The carbon carrying the ethyl group will appear at ~50-55 ppm, distinct from the unsubstituted C3 in the parent (~41 ppm).
To ensure high scientific integrity (E-E-A-T), follow this stepwise workflow. This protocol is designed to eliminate false positives from solvent impurities or structural isomers.
Step 1: Sample Preparation
Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).
Why: CDCl₃ prevents exchange of acidic alpha-protons next to the carbonyl, preserving the coupling patterns.
Reference: Use TMS (Tetramethylsilane) as an internal standard (
If m/z 113 is the parent, you have the unsubstituted parent compound.
If m/z 127 is the parent, you have the methyl analog.
Step 3: NMR Confirmation (The Validator)
Acquire ¹H Spectrum: 16 scans minimum.
Focus Region: 0.8 – 1.6 ppm (Alkyl region).
Decision Logic:
Doublet?
3-Methyl.
Triplet?
3-Ethyl (Target).
Singlet?
N-Ethyl isomer (if N-CH₂-CH₃ is present) or impurity.
Workflow Diagram
Caption: Logic flow for the unequivocal identification of 3-ethyl-1-methyl-4-piperidone using coupled MS and NMR techniques.
References
PubChem. (n.d.). 4-Piperidinone, 3-ethyl-1-methyl- (Compound Summary). National Library of Medicine. Retrieved from [Link]
UNODC. (2022).[2] Fentanyl-related substances and their precursors. United Nations Office on Drugs and Crime.[2] Retrieved from [Link][2]
NIST Mass Spectrometry Data Center. (n.d.). Piperidine, 3-methyl- (Mass Spectrum).[3] National Institute of Standards and Technology.[4] Retrieved from [Link]
A Comparative Guide to the Quantitative Analysis of 3-ethyl-1-methyl-4-piperidone by LC/MS/MS
For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities is a cornerstone of preclinical and clinical development. This guide provides an in-dept...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities is a cornerstone of preclinical and clinical development. This guide provides an in-depth comparison of Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) and a common alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative analysis of 3-ethyl-1-methyl-4-piperidone, a piperidine derivative of interest in pharmaceutical research.[1] This document will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear, data-driven comparison to guide your analytical method selection.
The Analytical Imperative: Why Choose LC/MS/MS?
Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) has emerged as the gold standard for bioanalysis and trace quantitative analysis due to its exceptional sensitivity, specificity, and versatility.[2][3] For a small molecule like 3-ethyl-1-methyl-4-piperidone (Molecular Formula: C8H15NO, Molecular Weight: 141.21 g/mol ), these attributes are critical, especially when quantifying low concentrations in complex biological matrices such as plasma, serum, or urine.[4]
The power of LC/MS/MS lies in its two-stage filtering process. The first mass spectrometer (MS1) isolates the precursor ion of the target analyte, in this case, the protonated molecule of 3-ethyl-1-methyl-4-piperidone ([M+H]+). This isolated ion is then fragmented in a collision cell, and a specific fragment ion (product ion) is monitored by the second mass spectrometer (MS2). This technique, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the analyte, minimizing the impact of matrix effects and interferences from endogenous substances.[3]
In contrast, HPLC-UV, while a robust and cost-effective technique, relies on the chromophoric properties of the analyte for detection.[5] For compounds with weak or no UV absorbance, or when analyzing samples with many co-eluting, UV-active components, achieving the necessary sensitivity and selectivity can be challenging.
Comparative Analysis: LC/MS/MS vs. HPLC-UV
The choice of analytical technique is often a balance between performance requirements and practical considerations. The following table summarizes the key performance characteristics of a validated LC/MS/MS method compared to a hypothetical, optimized HPLC-UV method for the analysis of 3-ethyl-1-methyl-4-piperidone.
Parameter
LC/MS/MS
HPLC-UV
Justification for Performance Difference
Lower Limit of Quantification (LLOQ)
0.1 ng/mL
50 ng/mL
The high selectivity of MRM in LC/MS/MS allows for the detection of much lower concentrations compared to the less specific UV detection.[5]
Linearity Range
0.1 - 1000 ng/mL
50 - 5000 ng/mL
LC/MS/MS offers a wider dynamic range, enabling the quantification of both trace and higher concentrations in a single run.
Accuracy (% Bias)
Within ±15%
Within ±15%
Both methods, when properly validated, can achieve high accuracy.
Precision (%RSD)
< 15%
< 5%
While both are precise, HPLC-UV can sometimes exhibit lower variability for high-concentration samples due to simpler instrumentation.
Selectivity
High (based on mass-to-charge ratio)
Moderate (based on retention time and UV absorbance)
LC/MS/MS is inherently more selective due to the monitoring of specific precursor-product ion transitions, minimizing interferences.[3]
Matrix Effect
Potential for ion suppression/enhancement
Less susceptible to signal suppression/enhancement
The ionization process in LC/MS/MS can be affected by co-eluting matrix components, requiring careful method development to mitigate.[6]
Run Time
~5 minutes
~10 minutes
LC/MS/MS methods can often be faster due to the high selectivity, allowing for less chromatographic separation.
Cost & Complexity
High
Moderate
LC/MS/MS instrumentation is more expensive and requires more specialized expertise to operate and maintain.[7]
Experimental Protocols
Adherence to well-defined and validated protocols is paramount for generating reliable and reproducible data. The following sections detail the step-by-step methodologies for the quantitative analysis of 3-ethyl-1-methyl-4-piperidone using both LC/MS/MS and HPLC-UV. These protocols are designed to be self-validating, incorporating quality control checks to ensure data integrity, in line with FDA and ICH M10 guidelines.[8][9][10][11]
LC/MS/MS Method for 3-ethyl-1-methyl-4-piperidone
This method is optimized for high sensitivity and throughput, making it ideal for pharmacokinetic and toxicokinetic studies.
1. Materials and Reagents:
3-ethyl-1-methyl-4-piperidone reference standard (≥98% purity)
Internal Standard (IS): 1-methyl-4-piperidone (or a stable isotope-labeled analog)
HPLC-grade acetonitrile, methanol, and water
Formic acid (LC/MS grade)
Human plasma (or other relevant biological matrix)
2. Instrumentation:
A high-performance liquid chromatography system capable of gradient elution.
A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
3. Chromatographic and Mass Spectrometric Conditions:
Parameter
Condition
Column
C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Gradient
5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Ionization Mode
ESI Positive
MRM Transitions
3-ethyl-1-methyl-4-piperidone: 142.1 -> 84.1; IS: 114.1 -> 71.1
Capillary Voltage
3.5 kV
Source Temperature
150 °C
Desolvation Temperature
400 °C
4. Sample Preparation (Protein Precipitation):
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
Add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL).
Vortex for 30 seconds to precipitate proteins.
Centrifuge at 14,000 rpm for 10 minutes.
Transfer the supernatant to an HPLC vial for analysis.
5. Method Validation:
The method must be validated according to regulatory guidelines, assessing parameters such as selectivity, accuracy, precision, recovery, calibration curve, sensitivity, reproducibility, and stability.[12]
HPLC-UV Method for 3-ethyl-1-methyl-4-piperidone
This method provides a cost-effective alternative for the analysis of bulk drug substances or high-concentration formulations where the sensitivity of LC/MS/MS is not required.
1. Materials and Reagents:
3-ethyl-1-methyl-4-piperidone reference standard (≥98% purity)
HPLC-grade acetonitrile and water
Potassium dihydrogen phosphate
Orthophosphoric acid
2. Instrumentation:
A standard HPLC system equipped with a UV detector.
3. Chromatographic Conditions:
Parameter
Condition
Column
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
A mixture of 0.05M KH2PO4 buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (70:30 v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
20 µL
Detection Wavelength
210 nm (Note: Piperidones generally have weak UV absorbance at low wavelengths)
4. Sample Preparation:
Accurately weigh a sample containing 3-ethyl-1-methyl-4-piperidone.
Dissolve and dilute the sample with the mobile phase to achieve a concentration within the calibration range.
Filter the sample through a 0.45 µm syringe filter prior to injection.
Visualization of Experimental Workflow and Logic
To better illustrate the processes and decision points discussed, the following diagrams are provided.
Caption: Workflow for the quantitative analysis of 3-ethyl-1-methyl-4-piperidone by LC/MS/MS.
Caption: Comparison of key attributes between LC/MS/MS and HPLC-UV for the analysis.
Conclusion and Recommendations
For the quantitative analysis of 3-ethyl-1-methyl-4-piperidone, LC/MS/MS stands out as the superior technique, particularly for applications requiring high sensitivity, such as bioanalysis in drug development.[2][13] Its ability to provide accurate and precise measurements at the sub-ng/mL level is indispensable for characterizing the pharmacokinetic profile of a new chemical entity.
While HPLC-UV offers a simpler and more cost-effective solution, its utility is limited by its lower sensitivity and selectivity. It remains a viable option for the analysis of bulk materials or high-concentration formulations where the analyte concentration is well above the detection limits of UV-based methods.
Ultimately, the choice of analytical methodology should be guided by the specific requirements of the study. For regulatory submissions and in-depth pharmacokinetic studies, a fully validated LC/MS/MS method is the authoritative choice.
References
LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. (2026, January 18). ResolveMass Laboratories Inc.
BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025, August 20). International Journal of Scientific Research in Science and Technology.
E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. (n.d.). AAPS.
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube.
Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone.
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
Small and Large Molecule LC-MS. (n.d.). IQVIA Laboratories.
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration.
How to validate a bioanalytical LC-MS/MS method for PK studies? (2025, May 29). Patsnap Synapse.
Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs.
A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD) Derivatives. (n.d.). Benchchem.
A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. (2023, August 24). ResearchGate.
Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models. (n.d.). PMC.
A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (n.d.). PMC.
[Quantitative Analysis of Piperine and the Derivatives in Long Pepper Extract by HPLC Using Relative Molar Sensitivity]. (n.d.). PubMed.
1-ETHYL-3-METHYL-4-PIPERIDONE. (2025, July 16). ChemicalBook.
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
CAS NO. 3612-16-6 | 1-ETHYL-3-METHYL-4-PIPERIDONE. (n.d.). Local Pharma Guide.
Application Note: Quantitative Analysis of (4-Methylpiperidin-1-yl)acetic acid using Liquid Chromatography-Tandem Mass Spectrome. (n.d.). Benchchem.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.
1-Methyl-4-piperidone. (n.d.). Wikipedia.
Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. (2014, November 1). SpringerLink.
A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. (2012, October 15). PubMed.
Comparative Cytotoxicity of N-Methyl-4-Piperidone Analogues: A Technical Evaluation Guide
As a Senior Application Scientist specializing in molecular pharmacology and drug design, I frequently evaluate structural modifications aimed at rescuing highly potent but pharmacokinetically flawed compounds. Native cu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in molecular pharmacology and drug design, I frequently evaluate structural modifications aimed at rescuing highly potent but pharmacokinetically flawed compounds. Native curcumin is a classic example: while it possesses broad-spectrum anticancer properties, its clinical utility is severely bottlenecked by poor aqueous solubility, rapid hydrolytic degradation, and low cellular uptake.
To overcome these limitations, researchers have engineered mono-carbonyl analogues of curcumin (MACs) by replacing the unstable central β-diketone moiety with an N-methyl-4-piperidone ring. This guide provides an objective, data-driven comparison of the cytotoxicity of various N-methyl-4-piperidone analogues, detailing their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to evaluate them.
Structural Rationale: Why N-Methyl-4-Piperidone?
The transition from native curcumin to N-methyl-4-piperidone analogues is driven by precise pharmacokinetic and pharmacodynamic goals:
Enhanced Hydrophilicity: The incorporation of a nitrogen atom within the 4-piperidone cyclic core introduces a secondary hydrogen bond acceptor. This modification significantly increases the molecule's hydrophilicity and bioavailability compared to the highly lipophilic native curcumin [2].
Metabolic Stability: Replacing the β-diketone moiety with a single carbonyl group prevents the rapid enolization and subsequent degradation that plagues native curcumin[3, 4].
Preservation of the Pharmacophore: The modification retains the critical α,β-unsaturated ketone system. This acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles (such as thiol groups on target enzymes), which is essential for its antiproliferative activity [2, 3].
Mechanistic Profiling of Cytotoxicity
The cytotoxicity of N-methyl-4-piperidone analogues is not a blunt-force mechanism; it is a targeted disruption of cellular homeostasis. These compounds primarily drive apoptosis in cancer cells through two intersecting pathways: the generation of intracellular Reactive Oxygen Species (ROS) and the targeted inhibition of PTP1B phosphatase [2].
Cellular mechanism of N-methyl-4-piperidone analogues inducing apoptosis.
The efficacy of these analogues is heavily dependent on the steric and electronic properties of the substituents on the aromatic rings. Halogen electronegativity and positional isomerism (ortho, meta, para) dictate the molecule's alignment within target binding pockets.
As demonstrated in the table below, meta-substituted halogens (e.g., 3-bromo) exhibit vastly superior cytotoxicity compared to para-substituted variants [1]. Furthermore, piperidone derivatives consistently outperform native curcumin across both breast cancer (T47D) and glioblastoma (LN-18) cell lines [1, 4, 5].
Table 1: Comparative IC₅₀ Values of Curcumin Analogues
Compound / Analogue
Structural Modification
Target Cell Line
IC₅₀ Value
Reference
Native Curcumin
β-diketone core (Control)
T47D (Breast)
>34.0 µg/mL
[4]
Native Curcumin
β-diketone core (Control)
LN-18 (Glioblastoma)
31.0 µM
[5]
Compound 1
N-methyl-4-piperidone + 2-chloro
T47D (Breast)
8.0 µg/mL
[1]
Compound 2
N-methyl-4-piperidone + 3-bromo
T47D (Breast)
4.0 µg/mL
[1]
Compound 3
N-methyl-4-piperidone + 4-chloro
T47D (Breast)
45.0 µg/mL
[1]
PAC
N-methyl-4-piperidone + 4-OH, 3-OMe
T47D (Breast)
~40.0 µM*
[4]
FLDP-5
Piperidone derivative
LN-18 (Glioblastoma)
2.4 µM
[5]
FLDP-8
Piperidone derivative
LN-18 (Glioblastoma)
4.0 µM
[5]
*Note: PAC induced 70% cell death at this concentration, whereas native curcumin induced <20% death at the same dosage.
Self-Validating Experimental Workflows
To ensure scientific integrity, the synthesis and biological evaluation of these analogues must follow self-validating protocols. Below are the field-proven methodologies, complete with mechanistic causalities and built-in validation checkpoints.
Protocol A: Combinatorial Synthesis via Claisen-Schmidt Condensation
Action: Dissolve N-methyl-4-piperidone and the target substituted benzaldehyde (e.g., 3-bromobenzaldehyde) in an alcoholic solvent under alkaline conditions (e.g., NaOH catalyst).
Causality: The base catalyzes the formation of an enolate ion at the α-carbon of the piperidone, initiating a nucleophilic attack on the benzaldehyde carbonyl to form the α,β-unsaturated ketone framework.
Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the benzaldehyde spot confirms the exhaustion of starting materials and the end of the condensation phase.
Precipitation and Recovery:
Action: Neutralize the mixture and induce precipitation using an ice-water bath. Filter the resulting crude product.
Causality: Rapid cooling decreases the solubility of the synthesized monocarbonyl analogue, driving it out of the solution while leaving polar byproducts dissolved.
Validation Checkpoint: Weigh the crude yield. A yield below 30% indicates incomplete condensation or excessive solubility in the chosen solvent system.
Purification & Structural Elucidation:
Action: Recrystallize the crude powder from ethanol. Perform HR-ESI-TOFMS, ¹H-NMR, and ¹³C-NMR.
Causality: Recrystallization removes trapped impurities within the crystal lattice. NMR confirms the (3E,5E) trans-configuration of the double bonds based on coupling constants.
Validation Checkpoint: HR-ESI-TOFMS must show an [M+H]⁺ peak corresponding to the exact mass (e.g., m/z 358.0776 for Compound 1), and ¹H-NMR must confirm the presence of the N-methyl protons (singlet, ~δ 2.4) [1].
Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: Quantify the IC₅₀ of synthesized analogues against target cancer cell lines[1, 5].
Cell Seeding and Adhesion:
Action: Seed cells (e.g., LN-18 or T47D) at 5 × 10⁴ cells/well in a 96-well plate and incubate for 24 hours at 37°C in 5% CO₂.
Causality: Cells require a recovery period to adhere to the well bottom and re-enter the logarithmic growth phase, ensuring uniform metabolic baselines across all wells.
Validation Checkpoint: Microscopic evaluation must confirm >80% confluency and healthy morphology before compound administration.
Compound Administration & Controls:
Action: Treat cells with serial dilutions of the analogue. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Hydroquinone or Doxorubicin).
Causality: Serial dilutions allow for the generation of a precise dose-response curve. The vehicle control ensures that observed cytotoxicity is driven by the analogue, not the solvent.
Validation Checkpoint: If vehicle control viability drops below 95% relative to untreated cells, the assay is invalid due to baseline solvent toxicity.
MTT Cleavage & Solubilization:
Action: Add MTT reagent and incubate for 4 hours. Aspirate media and solubilize the resulting formazan crystals in DMSO.
Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT tetrazolium into insoluble purple formazan. Apoptotic cells cannot perform this reduction.
Validation Checkpoint: Visual confirmation of intracellular purple crystals before DMSO addition confirms successful tetrazolium reduction.
Spectrophotometric Readout:
Action: Measure absorbance at 570 nm with a reference wavelength of 630 nm.
Causality: 570 nm captures the peak absorbance of formazan, while 630 nm subtracts background noise from cellular debris or plate imperfections.
Validation Checkpoint: Calculate IC₅₀ using non-linear regression. An R² value > 0.95 validates the mathematical accuracy of the dose-response model.
Conclusion
The structural evolution of curcumin into N-methyl-4-piperidone analogues represents a significant leap in rational drug design. By replacing the vulnerable β-diketone core with a stable piperidone ring and incorporating a hydrophilic nitrogen atom, researchers have successfully generated compounds that exhibit up to a 10-fold increase in cytotoxicity against resistant cancer cell lines (such as T47D and LN-18) compared to native curcumin. Future drug development should focus on optimizing the meta-substitutions on the aromatic rings to maximize binding affinity with apoptotic targets like PTP1B.
References
Source: Indonesian Journal of Chemistry (via ResearchGate)
Title: Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Generation
Source: PMC/NIH
URL
Title: Synthesis of three novel curcumin analog compounds and their activity tests against breast cancer based on in vitro, network pharmacology, and molecular docking assessments
Source: Journal of Applied Pharmaceutical Science
URL
Title: Synthesis and exploration of breast cancer agent from curcumin analogs based on 3-benzyloxybenzaldehyde
Source: Journal of King Saud University
URL
Title: Curcumin piperidone derivatives induce anti-proliferative and anti-migratory effects in LN-18 human glioblastoma cells
Source: PMC/NIH
URL
Comparative
Benchmarking Catalytic Strategies for Piperidone Synthesis: A Technical Guide
Executive Summary Piperidones (piperidinones) are the oxidized precursors to the piperidine pharmacophore, the most prevalent nitrogen heterocycle in FDA-approved drugs (e.g., Tofacitinib, Apixaban). Their synthesis is b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Piperidones (piperidinones) are the oxidized precursors to the piperidine pharmacophore, the most prevalent nitrogen heterocycle in FDA-approved drugs (e.g., Tofacitinib, Apixaban). Their synthesis is bifurcated into two distinct structural targets: 4-piperidones (ketones) and 2-piperidones (lactams).
This guide benchmarks the performance of catalytic systems for both scaffolds. Unlike traditional stoichiometric methods (e.g., Dieckmann condensation), modern catalytic approaches utilize Multi-Component Reactions (MCRs) and organocatalytic cascades to achieve higher atom economy and stereocontrol.
Strategic Selection Framework
The choice of catalyst is dictated by the target oxidation state and substitution pattern.
Figure 1: Strategic decision tree for selecting catalytic methodologies based on piperidone topology.
Benchmarking 4-Piperidone Synthesis: The Petrenko-Kritschenko Reaction[1][2]
The Petrenko-Kritschenko reaction (double Mannich condensation) is the industry standard for constructing the 4-piperidone core. While the classic variant uses acetic acid, modern Lewis acid catalysts significantly enhance yield and reaction rate.
Mechanistic Insight
The reaction involves the condensation of 2 equivalents of aldehyde, 1 equivalent of amine, and 1 equivalent of a
-keto ester (or acetonedicarboxylate).[1] The catalyst activates the carbonyls for imine formation and subsequent nucleophilic attack by the enol.
Performance Comparison: Lewis Acid Catalysts
The following table benchmarks catalysts for the synthesis of 2,6-diaryl-4-piperidones.
Catalyst System
Loading (mol%)
Solvent
Time (h)
Yield (%)
Key Advantages
Limitations
ZrCl
5-10
Ethanol
2-4
88-94
Green Profile: Reusable, low toxicity, high atom economy.
Requires protic solvent for optimal solubility.
LiClO
10-20
CHCN
0.5-1
90-95
Speed: Fastest reaction kinetics due to high Lewis acidity.
Safety concerns with perchlorates on scale.
BF·EtO
10
CHCl
4-6
85-92
Scope: Best for sterically hindered or NH-piperidones.
Charge: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (2 eq), amine (1 eq), and ethyl acetoacetate (1 eq) in Ethanol.
Catalyst Addition: Add ZrCl
(10 mol%) in a single portion at room temperature.
Reaction: Stir the mixture at ambient temperature (25°C). The reaction typically proceeds via a yellow/orange suspension. Monitor by TLC (Ethyl Acetate/Hexane 3:7) for the disappearance of the aldehyde.
Completion: Upon completion (approx. 2-4 hours), the product often precipitates out of the solution.
Work-up:
If solid: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
If soluble: Pour mixture into crushed ice-water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Dry organic layer over anhydrous Na
SO and concentrate.
Purification: Recrystallize from Ethanol/Water if necessary.
For 2-piperidones, particularly chiral polysubstituted variants, organocatalytic cascades offer superior stereocontrol compared to metal-catalyzed hydroamination.
Mechanistic Pathway
This route typically involves a Michael addition of a nucleophile (e.g., malonate) to a nitroalkene, followed by a nitro-Mannich reaction and subsequent lactamization.
Figure 2: Simplified organocatalytic cascade pathway for chiral 2-piperidone synthesis.
Performance Comparison: Asymmetric Catalysts
Benchmarking for the synthesis of 3,4,5-trisubstituted-2-piperidones.
Catalyst Class
Specific Catalyst
Yield (%)
ee (%)
dr (syn:anti)
Notes
Bifunctional Thiourea
Takemoto's Cat.
85-92
90-96
>20:1
Top Performer: Excellent simultaneous activation of nitroalkene and nucleophile.
Proline Derivative
Hayashi-Jørgensen
70-80
95-99
10:1
High Selectivity: Best for enal substrates; slower kinetics than thioureas.
Squaramide
Cinchona-derived
88-95
85-92
15:1
Robust: Tolerates higher substrate concentrations; lower cost than thioureas.
Phase Transfer
Chiral Quaternary NH4+
60-75
70-80
5:1
Scalable: Good for simple substrates, but lower stereocontrol for complex rings.
When benchmarking these reactions in your own lab, consider these failure modes:
Moisture Sensitivity (Lewis Acids): While ZrCl
is relatively robust, BF·EtO is instantly deactivated by water, leading to hydrolysis of the imine intermediate in the Petrenko-Kritschenko reaction. Always use anhydrous solvents for BF protocols.
Retro-Michael Reaction (Organocatalysis): In the 2-piperidone cascade, prolonged reaction times at elevated temperatures (>25°C) can lead to reversibility of the Michael addition, eroding enantioselectivity (ee). Maintain strict temperature control (-20°C to 0°C).
Substrate Inhibition: In MCRs, high concentrations of basic amines can poison Lewis acid catalysts. Sequential addition (Aldehyde + Catalyst
wait Amine) can mitigate this if yields are low.
References
Lewis Acids in MCRs: Comparative study of Lewis acids (LiClO4, MgBr2, BF3·Et2O) for 3,5-bis(heteroarylidene)piperidin-4-one synthesis.[4][5]
Source:
ZrCl4 Protocol: ZrCl4 catalyzed highly atom-economic synthesis of functionalized piperidines.[6]
Source:
Organocatalytic Cascades:Asymmetric synthesis of piperidines/piperidones via organoc
Source:
General Piperidone Reviews:Recent Advances in the Synthesis of Piperidones and Piperidines.
Source:
Benchmarking Methodologies:Benchmarking the efficiency of different synthetic routes to piperidine deriv
A Comparative Guide to 4-Piperidone-Based Curcumin Mimics for Drug Discovery Professionals
This guide provides a comparative analysis of curcumin mimics based on the 4-piperidone scaffold, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the ratio...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative analysis of curcumin mimics based on the 4-piperidone scaffold, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the rationale behind their development, compare their biological activities with supporting data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Rationale: Overcoming Curcumin's Limitations
Curcumin, the active compound in turmeric, has demonstrated a wide range of beneficial biological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] However, its clinical application is significantly hampered by poor pharmacokinetic properties, such as low solubility, instability at physiological pH, rapid metabolism, and poor absorption.[1][2][3] To address these limitations, medicinal chemists have developed synthetic mimics that retain the key structural features of curcumin responsible for its bioactivity while improving its drug-like properties.
The 3,5-bis(ylidene)-4-piperidone scaffold has emerged as a particularly promising template for curcumin mimics.[1][2][3] These mono-carbonyl analogs of curcumin (MCACs) replace the flexible β-diketone moiety of curcumin with a more rigid 4-piperidone ring. This structural modification has been shown to enhance stability and, in many cases, improve biological potency.[4][5]
Comparative Analysis of 4-Piperidone Curcuminoids
A variety of 4-piperidone-based curcumin mimics have been synthesized and evaluated for their therapeutic potential. The substitution pattern on the aromatic rings plays a crucial role in determining their biological activity. Below is a comparative analysis of some notable examples.
Key Performance Data of Selected 4-Piperidone Curcumin Mimics
Potent antiproliferative activity against various cancer cell lines including colon, breast, and ovarian.[6]
The presence of electron-withdrawing fluorine atoms at the ortho position of the benzylidene rings is crucial for its potent activity. It is a well-studied lead compound in this class.[6]
Several folds more potent than EF24 in H441 lung adenocarcinoma cells.[6]
The addition of a butenoic acid moiety at the N1 position of the piperidone ring significantly enhances antiproliferative activity. Induces autophagic cell death.[6]
IC50 < 5 µmol/L in A549 (non-small cell lung cancer) cells.[7] Also show significant inhibitory effects on MRSA.[7]
The position and nature of halogen substituents on the aromatic rings significantly impact activity. Dichloro and bromo-chloro substitutions showed strong, selective inhibition of A549 cells.[4][7]
Amido-ether derivatives
N-substituted 4-piperidones with amido-ether functionalities
Anti-inflammatory, Anticancer
Potent inhibition of TNF-α-induced NF-κB activation. Better cytotoxicity than curcumin at 5 µM in KBM5 and HCT116 cells.[8][9]
N-substitution on the piperidone ring allows for the introduction of various functional groups to modulate activity and selectivity. These compounds show strong binding affinity to NF-κB.[8]
F35 & F36
N-substituted 4-piperidones
Anti-inflammatory
IC50 < 5 µM for IL-6 production inhibition in LPS-stimulated macrophages.[10]
These compounds dose-dependently prevent LPS-induced NF-κB and ERK activation and protect mice from septic death, highlighting their potent in vivo anti-inflammatory effects.[10]
Experimental Protocols: A Foundation for Reproducible Science
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative 4-piperidone curcumin mimic and a key biological assay for evaluating its anticancer activity.
General Synthesis of 3,5-Bis(benzylidene)-4-piperidones
This protocol describes the Claisen-Schmidt condensation reaction, a common method for synthesizing these curcumin mimics.[4][6][11]
Causality Behind Experimental Choices:
Acid Catalyst (HCl): The reaction requires an acid catalyst to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the enolate of the 4-piperidone.
Reflux: Heating the reaction mixture under reflux provides the necessary activation energy to drive the condensation and subsequent dehydration steps to completion.
Recrystallization: This is a crucial purification step to remove unreacted starting materials and byproducts, ensuring the final compound is of high purity for biological testing.
Step-by-Step Protocol:
To a solution of 4-piperidone hydrochloride (10 mmol) and a substituted aromatic aldehyde (20 mmol) in ethanol (40 ml), add concentrated hydrochloric acid (2 ml) at 0°C.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, allow the reaction mixture to cool to room temperature.
The solid product that precipitates out is collected by filtration and washed with cold ethanol.
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure 3,5-bis(benzylidene)-4-piperidone derivative.[12]
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Causality Behind Experimental Choices:
96-well plate: This format allows for high-throughput screening of multiple compounds at various concentrations.
MTT Reagent: The yellow tetrazolium salt (MTT) is reduced to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[13][14] The amount of formazan produced is directly proportional to the number of living cells.
Solubilization Solution (DMSO): The insoluble formazan crystals are dissolved in a solvent like DMSO to form a colored solution that can be quantified by measuring its absorbance.[13]
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells (e.g., A549, HCT116, or MCF-7) in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.[16]
Compound Treatment: Treat the cells with various concentrations of the synthesized 4-piperidone curcumin mimics for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[13]
Formazan Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mechanistic Insights and Visualized Pathways
4-piperidone-based curcumin mimics exert their biological effects by modulating various cellular signaling pathways. A key target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a critical role in inflammation and cancer.[8][10]
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by 4-piperidone curcumin mimics.
A Visualized Experimental Workflow
The development and evaluation of novel curcumin mimics follow a logical and systematic workflow, from chemical synthesis to biological characterization.
Caption: Experimental workflow for the development of 4-piperidone curcumin mimics.
Conclusion and Future Perspectives
4-piperidone-based curcumin mimics represent a promising class of therapeutic agents that effectively address the limitations of natural curcumin. Their enhanced stability and potent biological activities, particularly in the realms of anticancer and anti-inflammatory research, make them attractive candidates for further drug development. Structure-activity relationship studies have provided valuable insights, demonstrating that modifications to both the aromatic rings and the N-position of the piperidone core can significantly enhance potency and selectivity.[6][10]
Future research should focus on optimizing the pharmacokinetic profiles of these compounds to improve their bioavailability and in vivo efficacy. Further exploration of their mechanisms of action and evaluation in relevant preclinical disease models will be crucial for translating these promising laboratory findings into clinical applications.
References
Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31102–31123. [Link]
Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. DiVA. [Link]
Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. National Center for Biotechnology Information. [Link]
Satapathy, R., et al. (2012). CLEFMA- An Anti-Proliferative Curcuminoid from Structure Activity Relationship Studies on 3,5-bis(benzylidene)-4-piperidones. PMC. [Link]
Fawzy, N. G., Panda, S. S., Fayad, W., & Girgis, A. S. (2022). Rational design of 4-piperidone-1-carboxamides 5 as curccumin mimics. ResearchGate. [Link]
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
Dong, R., Xu, R., & Wang, X. (2025). Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones. PMC. [Link]
Dong, R., Xu, R., & Wang, X. (2025). Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones. MDPI. [Link]
ResearchGate. (n.d.). Synthesis and biological evaluation of some curcumin analogs and their derivatives. ResearchGate. [Link]
Dong, R., Xu, R., & Wang, X. (2025). Synthesis of piperidone monocarbonyl curcumin analogues. ResearchGate. [Link]
Beck, B., et al. (2018). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. PubMed. [Link]
Rasayan J. Chem. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME CURCUMIN ANALOGS AND THEIR DERIVATIVES. Rasayan Journal. [Link]
Sun, J., et al. (2013). Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents. PubMed. [Link]
Loh, Z. H., et al. (2026). Enhanced anti-inflammatory activity of 4-piperidone-based curcumin analogues: structure–activity relationships and mechanistic insights. ResearchGate. [Link]
Loh, Z. H., et al. (2025). Enhanced anti-inflammatory activity of 4-piperidone-based curcumin analogues: structure–activity relationships and mechanistic insights. R Discovery. [Link]
Dong, R., Xu, R., & Wang, X. (2025). Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones. Semantic Scholar. [Link]
Anthwal, A., et al. (2016). Synthesis of 4-piperidone Based Curcuminoids with Anti-inflammatory and Anti-Proliferation Potential in Human Cancer Cell Lines. PubMed. [Link]
Liang, G., et al. (2008). Synthesis and Anti-bacterial Properties of Mono-carbonyl Analogues of Curcumin. J-Stage. [Link]
Anthwal, A., et al. (2025). Synthesis of 4-piperidone based curcuminoids with anti-inflammatory and anti-proliferation potential in human cancer cell lines. ResearchGate. [Link]
Critical Advisory: As of May 2023, the DEA finalized strict controls on the 4-piperidone class of chemicals due to their role as primary precursors in the illicit manufacture of fentanyl and its analogs (e.g., 3-methylfentanyl).[1] While specific alkyl-substituted isomers like 3-ethyl-1-methyl- may not appear by name on every "Red List," they fall under the structural umbrella of List I Chemicals or Controlled Substance Analogues depending on jurisdiction.
Do NOT dispose of this chemical via standard organic solvent waste streams. It requires a Chain of Custody (CoC) and Witnessed Destruction protocol to prevent diversion and ensure regulatory compliance.
Regulatory & Compliance Framework
Before handling the waste, you must understand the legal gravity of this molecule.
Regulatory Body
Classification
Implication
DEA (USA)
List I Chemical (Class Control)
The 2023 Final Rule controls "4-piperidone... and its salts/derivatives."[1][2][3] This compound is a structural precursor to fentanyl analogs. Treat as a Controlled Substance.
Requires acid-resistant PPE and flammability controls during handling.
EPA (RCRA)
D001 (Ignitable), D002 (Corrosive)
Must be incinerated at a permitted TSDF (Treatment, Storage, and Disposal Facility).
The "Senior Scientist" Insight:
Why strictly control this? In the synthesis of fentanyl analogs, the 4-piperidinone ring is the "scaffold." Adding an ethyl group at the 3-position (as in this chemical) creates 3-ethylfentanyl or ohmefentanyl analogs, which can be orders of magnitude more potent than fentanyl. Diversion of even 5 grams is a significant federal security risk.
Hazard Profiling & Safety Data
Treat the material as a Corrosive Flammable Liquid .
Flash Point: ~91°C (Combustible, but often stored in lower flashpoint solvents).
pH: Strongly Basic (Amine functionality).
Toxicity: Acute Oral Toxicity; causes severe skin burns and eye damage.
Required PPE for Disposal Prep:
Eyes: Chemical Splash Goggles + Face Shield (Amine vapors are blinding).
Label as "Waste Flammable Liquid, Corrosive, Basic (Contains 4-Piperidinone derivative)."
Crucial: Request a Certificate of Destruction (CoD) specifically for this container.
Phase 3: Packaging & Labeling
Follow this precise workflow to prepare the container for pickup.
Figure 1: Decision logic for packaging and securing the precursor waste.
Detailed Steps:
Primary Container: If possible, leave the chemical in its original manufacturer bottle. This maintains the integrity of the CAS labeling for the waste vendor.
Overpacking: Place the bottle into a clear plastic zip-bag (secondary containment) to protect the label from drips.
Specific: "CONTAINS FENTANYL PRECURSOR - DO NOT DIVERT."
Documentation: Attach a copy of the SDS and a note regarding its List I status to the waste manifest.
Emergency Contingencies
Scenario: Spillage in the Fume Hood
Evacuate the immediate area (10 ft radius).
Don PPE: Face shield and double nitrile gloves.
Neutralize: Do not use water initially (amines can generate heat). Use a dry absorbent (vermiculite or clay).
Clean: Once absorbed, scoop into a hazardous waste bag.
Deactivate (Surface): Wipe the surface with a dilute acid solution (e.g., 5% Acetic Acid or Citric Acid) to neutralize the basic amine residue, then wash with soap and water.
Report: This is a "Loss of Controlled Precursor." You may be legally required to report this spill to your EHS officer, who may need to file a report with the DEA (Form 106) depending on the quantity.
Chemical Deactivation (On-Site Option)
Only proceed if you have approval from your site's Chemical Hygiene Officer (CHO). This method destroys the precursor utility.
Principle: Oxidative cleavage or derivatization to break the piperidinone ring or render it useless for synthesis.
Oxidation: Treatment with excess aqueous Potassium Permanganate (
) or bleach (Sodium Hypochlorite) can oxidize the amine and ketone functionalities.
Protocol:
Dilute the piperidinone in water (1:10).
Slowly add 10% bleach solution while stirring in an ice bath (exothermic).
Allow to stand for 24 hours.
Check pH (neutralize if necessary).
Dispose of the resulting sludge as Non-Regulated Chemical Waste (since the precursor is destroyed).
Note: This converts a "Security Risk" into "Standard Waste," but requires validation.
References
Drug Enforcement Administration (DEA). (2023).[1][5] Designation of 4-Piperidone as a List I Chemical.[1][3][6] Federal Register, Vol. 88, No. 70. Available at: [Link]
U.S. Department of Justice. (2023). List of Controlled Substances and Regulated Chemicals (Orange Book). Available at: [Link]
PubChem. (2025). Compound Summary: 3-ethyl-1-methylpiperidin-4-one (CAS 57401-78-2). National Library of Medicine. Available at: [Link]
Personal protective equipment for handling 4-Piperidinone, 3-ethyl-1-methyl-
Comprehensive Safety & Operational Guide: 3-Ethyl-1-methyl-4-piperidinone (CAS 57401-78-2) Introduction 3-Ethyl-1-methyl-4-piperidinone is a critical building block in medicinal chemistry, most notably utilized as an int...
3-Ethyl-1-methyl-4-piperidinone is a critical building block in medicinal chemistry, most notably utilized as an intermediate in the synthesis of opioid analgesics such as α-Meprodine[1]. Handling this compound requires a rigorous understanding of its dual chemical nature: it acts as both a reactive ketone and a tertiary amine. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, operational use, and disposal of this reactive intermediate.
Section 1: Chemical Profile & Hazard Causality
To design an effective safety protocol, one must first understand the mechanistic causality behind the chemical's hazards. As a piperidinone derivative, 3-ethyl-1-methyl-4-piperidinone shares significant hazard profiles with its structural analog, 1-methyl-4-piperidinone[2].
Corrosivity & Basicity: The tertiary amine nitrogen possesses a lone pair of electrons, making the molecule inherently basic. Upon contact with human skin or ocular tissue, this basicity catalyzes the saponification of lipid membranes, leading to severe chemical burns and rapid tissue damage[2].
Flammability: The hydrocarbon backbone and ketone moiety lower the flash point, categorizing it as a flammable liquid and vapor (H226)[3].
High carbon-to-heteroatom ratio contributes to flammability[4].
Molecular Weight
141.21 g/mol
Low molecular weight indicates potential volatility at room temperature[4].
Primary Hazards
Flammable (H226), Corrosive (H314)
Requires strict ignition control and barrier protection[3].
Aqueous pH (Analog)
~12 (at 100 g/L)
Highly basic; requires acid neutralization prior to disposal[5].
Section 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling concentrated tertiary amines. The selection of PPE must be driven by the specific permeation risks of basic organic liquids[6].
Nitrile provides dexterity but degrades under prolonged amine exposure. Butyl rubber offers superior resistance to basic organics[7]. Validation: Inspect outer gloves for swelling or discoloration every 30 minutes.
Eye/Face Protection
Chemical Splash Goggles + Full Face Shield
Safety glasses lack orbital seals. Goggles prevent capillary wicking of liquids into the eyes, while the shield protects facial skin from corrosive micro-splashes[7].
The following step-by-step methodology ensures that the handling of 3-ethyl-1-methyl-4-piperidinone is conducted within a self-validating safety framework.
Protocol: Inert Dispensing and Reaction Setup
Environmental Validation: Before introducing the chemical to the workspace, verify the fume hood's digital monitor reads between 80-120 fpm. As a secondary physical validation, tape a small strip of tissue to the bottom of the sash; a steady inward pull confirms active negative pressure[8].
Atmospheric Control: Purge the reaction vessel with inert gas (Nitrogen or Argon) for 15 minutes. Self-Validation: Route the exhaust gas through an oil bubbler. A steady rate of 1-2 bubbles per second confirms a positive inert atmosphere, eliminating oxygen that could fuel ignition[6].
Reagent Transfer: Using a glass syringe with a stainless-steel needle (avoid plastic syringes which may leach or degrade), draw the required volume of 3-ethyl-1-methyl-4-piperidinone.
Addition: Add the reagent dropwise to the reaction mixture. Monitor the internal temperature using a thermocouple. Self-Validation: If the temperature rises by more than 5°C/minute, halt the addition immediately. This thermal feedback loop prevents runaway exothermic reactions.
Figure 1: Step-by-step operational workflow for handling 3-ethyl-1-methyl-4-piperidinone.
Section 4: Emergency Response & Spill Management
In the event of a spill, the primary threats are inhalation of toxic/flammable vapors and corrosive damage to surfaces.
Protocol: Spill Remediation
Isolate & Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is fully open to maximize vapor extraction.
Eliminate Ignition Sources: Turn off all hot plates, stirrers, and electrical equipment in the hood to prevent ignition of the flammable vapors[9].
Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Crucial Causality: Never use sawdust or paper towels, as the basic amine can react exothermically with organic materials, potentially causing spontaneous combustion[6].
Neutralization & Collection: Carefully apply a dilute acidic spill control agent (e.g., sodium bisulfate powder) over the absorbed liquid to neutralize the basicity. Sweep the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container[9].
Section 5: Waste Disposal & Decontamination Plan
Improper disposal of basic amines can lead to violent reactions in waste carboys. A strict segregation and neutralization protocol is mandatory[10].
Protocol: End-of-Day Waste Processing
Phase Separation: Separate the reaction waste into organic and aqueous streams.
Organic Waste: Collect halogen-free organic solvents containing unreacted 3-ethyl-1-methyl-4-piperidinone in a designated, grounded, red flammable waste container[5].
Aqueous Waste Neutralization: Aqueous washes containing the amine salt must be neutralized before temporary storage. Slowly add 1M Hydrochloric Acid (HCl) to the aqueous waste while stirring.
Validation of Neutralization: The system is self-validating when universal pH indicator paper confirms a stable pH of 7.0 for three consecutive tests spaced 5 minutes apart. Only then can the aqueous waste be transferred to the central aqueous waste carboy[11].
Figure 2: Logical waste segregation and disposal pathway for basic amine residues.
References
National Center for Biotechnology Information. "4-Piperidinone, 3-ethyl-1-methyl- | C8H15NO | CID 11126362." PubChem.[Link]
National Center for Biotechnology Information. "1-Methyl-4-piperidone | C6H11NO | CID 74049." PubChem. [Link]
Fisher Scientific. "1-Methyl-4-piperidone, 98% Safety Data Sheet." Thermo Fisher Scientific.[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]
University of Georgia Research. "Personal Protective Equipment (PPE) Hazard Assessment." UGA Environmental Health and Safety.[Link]